2-(6-Benzamido-9H-purin-9-yl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(6-benzamidopurin-9-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c20-10(21)6-19-8-17-11-12(15-7-16-13(11)19)18-14(22)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,20,21)(H,15,16,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEJMYVTSMVKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571618 | |
| Record name | (6-Benzamido-9H-purin-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171486-04-7 | |
| Record name | (6-Benzamido-9H-purin-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(6-Benzamido-9H-purin-9-yl)acetic acid
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for investigating the mechanism of action of the novel purine analog, 2-(6-Benzamido-9H-purin-9-yl)acetic acid. Given the limited publicly available data on this specific molecule, this document serves as a strategic roadmap, leveraging established principles of purine analog pharmacology to propose and validate potential biological targets and pathways.
Introduction: The Enigma of a Novel Purine Analog
This compound is a synthetic compound featuring a purine core, structurally analogous to endogenous nucleosides like adenosine and guanosine.[1][2] Purine analogs are a cornerstone of modern therapeutics, with applications ranging from oncology to virology.[3][4][5] Their mechanisms of action are diverse, often involving the mimicry of natural purines to interact with a wide array of biological targets.[3][4]
The unique structural features of this compound—a benzamido group at the C6 position and an acetic acid moiety at the N9 position—suggest several plausible, yet unconfirmed, mechanisms of action. This guide will dissect these possibilities and provide detailed experimental workflows to systematically investigate each one.
Structural Analysis and Hypothesized Mechanisms of Action
A thorough understanding of the molecule's structure is paramount to predicting its biological activity.
-
The Purine Core: The foundational 9H-purine scaffold is a well-established pharmacophore that can interact with ATP-binding sites of enzymes or with receptors that recognize purine nucleosides.
-
C6-Benzamido Group: This bulky, aromatic substituent likely influences the molecule's binding affinity and selectivity for its target(s), potentially favoring interactions with hydrophobic pockets.
-
N9-Acetic Acid Moiety: The presence of a carboxylic acid group at the N9 position is a critical feature. It makes the molecule less likely to be a substrate for kinases that phosphorylate the ribose sugar of nucleosides, and subsequently, it is less likely to be incorporated into DNA or RNA.[4] This directs our investigation away from classic antimetabolite activity and towards other mechanisms.
Based on this analysis, we can propose three primary hypothesized mechanisms of action:
Hypothesis 1: Inhibition of Enzymes in Purine Metabolism. The purine scaffold suggests a potential interaction with enzymes that metabolize endogenous purines. A key candidate is xanthine oxidase, an enzyme involved in purine catabolism.[6]
Hypothesis 2: Modulation of Adenosine Receptors. Adenosine is a crucial signaling molecule that interacts with four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[7] The structural similarity of this compound to adenosine suggests it could act as an agonist or antagonist at these receptors.
Hypothesis 3: Inhibition of ATP-Dependent Enzymes. Many enzymes, including kinases and heat shock proteins (e.g., Hsp90), utilize ATP as a cofactor.[8] Purine analogs can act as competitive inhibitors by binding to the ATP-binding pocket. The benzamido and acetic acid groups may confer selectivity for specific ATPases.
Experimental Validation of Hypothesized Mechanisms
This section outlines detailed protocols for testing each hypothesis.
Investigating the Inhibition of Purine Metabolic Enzymes
A logical starting point is to assess the compound's effect on key enzymes in the purine metabolic pathway.
Key Experiment: Xanthine Oxidase Inhibition Assay
-
Principle: This assay measures the activity of xanthine oxidase by monitoring the oxidation of xanthine to uric acid, which can be detected spectrophotometrically.
-
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, xanthine (substrate), and xanthine oxidase enzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction and monitor the increase in absorbance at 295 nm over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
-
Data Interpretation: A low IC50 value would suggest that this compound is a potent inhibitor of xanthine oxidase.
Workflow for Xanthine Oxidase Inhibition Assay
Caption: Workflow for determining the inhibitory activity of the compound against xanthine oxidase.
Assessing Activity at Adenosine Receptors
To investigate the compound's potential as a modulator of adenosine receptors, a series of cell-based assays are required.
Key Experiment: cAMP Accumulation Assay
-
Principle: A1 and A3 adenosine receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[7] By measuring changes in cAMP, we can determine if the compound is an agonist or antagonist at these receptors.
-
Protocol:
-
Use cell lines stably expressing each of the four human adenosine receptor subtypes (A1, A2A, A2B, A3).
-
For agonist activity, treat the cells with varying concentrations of this compound and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
For antagonist activity, pre-incubate the cells with the compound before stimulating them with a known adenosine receptor agonist. Measure the resulting cAMP levels.
-
-
Data Interpretation:
-
Agonist: A dose-dependent decrease in cAMP (for A1/A3) or increase in cAMP (for A2A/A2B) indicates agonist activity.
-
Antagonist: A dose-dependent inhibition of the agonist-induced cAMP response indicates antagonist activity.
-
Signaling Pathways of Adenosine Receptors
Caption: Hypothesized interaction with adenosine receptor signaling pathways.
Screening for Inhibition of ATP-Dependent Enzymes
A broader screening approach is necessary to identify potential targets among the vast family of ATP-dependent enzymes.
Key Experiment: Kinase Inhibition Profiling
-
Principle: Utilize a commercial kinase profiling service to screen this compound against a large panel of human kinases at a fixed concentration.
-
Protocol:
-
Provide a sample of the compound to a contract research organization (CRO) that offers kinase screening services.
-
The CRO will perform in vitro kinase activity assays in the presence of the compound.
-
The results will be provided as a percentage of inhibition for each kinase in the panel.
-
-
Data Interpretation:
-
Significant inhibition (>50%) of specific kinases will identify them as potential targets.
-
Follow-up dose-response studies should be conducted for the "hit" kinases to determine their IC50 values.
-
Key Experiment: Hsp90 Inhibition Assay
-
Principle: Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is often overexpressed in cancer cells.[8] Its inhibition can be measured by assessing the degradation of Hsp90 client proteins.
-
Protocol:
-
Treat a cancer cell line known to be sensitive to Hsp90 inhibition (e.g., MCF-7) with varying concentrations of this compound.
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells and perform a Western blot analysis.
-
Probe the Western blot with antibodies against known Hsp90 client proteins (e.g., HER2, Raf-1, Akt) and a loading control (e.g., β-actin).
-
-
Data Interpretation: A dose-dependent decrease in the levels of Hsp90 client proteins would indicate that the compound inhibits Hsp90 activity.
Quantitative Data Summary
| Assay | Key Parameter | Rationale |
| Xanthine Oxidase Assay | IC50 | Quantifies the potency of enzyme inhibition. |
| cAMP Assay | EC50 / IC50 | Determines agonist or antagonist potency at adenosine receptors. |
| Kinase Profiling | % Inhibition | Identifies potential kinase targets from a broad panel. |
| Hsp90 Client Degradation | Western Blot | Provides cellular evidence of Hsp90 inhibition. |
Conclusion and Future Directions
The elucidation of the mechanism of action for a novel compound like this compound requires a systematic and hypothesis-driven approach. The experimental strategies outlined in this guide provide a robust framework for identifying and validating its biological targets. Should one of these hypotheses prove fruitful, further studies, including cellular thermal shift assays (CETSA) for target engagement, and in vivo efficacy studies in relevant disease models, will be warranted. The structural novelty of this compound suggests the potential for a unique pharmacological profile, making its thorough investigation a worthwhile scientific endeavor.
References
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Muzychka, O. V., et al. (2020). 5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides as xanthine oxidase inhibitors. Ukr. Bioorg. Acta, 15(1). Available at: [Link]
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Lead Sciences. This compound. Available at: [Link]
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PubChem. 2-(2-(2-(6-amino-9H-purin-9-yl)-N-(2-((R)-1-((S)-3-(4-benzoylphenyl)-2-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanamido)propanoyl)pyrrolidine-2-carboxamido)ethyl)acetamido)acetamido)acetic acid. Available at: [Link]
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National Center for Biotechnology Information. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]
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Wikipedia. Adenosine. Available at: [Link]
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MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]
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Gruzdev, D. A., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Molecules (Basel, Switzerland), 26(4), 1083. Available at: [Link]
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Brough, P. A., et al. (2012). Discovery of (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100), a purine-based Hsp90 inhibitor. Journal of medicinal chemistry, 55(17), 7489–7509. Available at: [Link]
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"2-(6-Benzamido-9H-purin-9-yl)acetic acid" cellular targets
An In-Depth Technical Guide to the Cellular Target Identification of 2-(6-Benzamido-9H-purin-9-yl)acetic acid
Foreword
For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a potential therapeutic is both exhilarating and fraught with challenges. A critical milestone in this journey is the identification of the molecule's cellular targets. This guide focuses on a specific compound, This compound , a molecule of interest due to its structural similarity to biologically active purine analogs. While direct research on this compound's specific targets is not yet publicly available, its chemical architecture provides a strong foundation for a rational, multi-pronged approach to target deconvolution.
This document is not a mere recitation of facts but a strategic whitepaper designed to guide the investigative process. We will delve into the causality behind experimental choices, providing a framework that is both scientifically rigorous and practically applicable. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the proposed methodologies are robust and self-validating.
Introduction to this compound: A Molecule of Untapped Potential
This compound (CAS No: 171486-04-7) is a synthetic organic compound with the molecular formula C14H11N5O3.[1] Structurally, it is a derivative of adenine, a fundamental component of nucleic acids and cellular energy currency. Its core is a purine ring, a scaffold renowned for its diverse biological activities.[2] Purine analogs are a cornerstone of modern pharmacology, with applications ranging from oncology to virology.[3][4][5] These molecules often act as antimetabolites, interfering with the synthesis of DNA and RNA, or as competitive inhibitors of enzymes that process purine nucleosides.[3][6]
The subject molecule possesses two key modifications to the adenine core: a benzamido group at the 6-position and an acetic acid moiety at the 9-position. The benzamido group introduces a bulky, aromatic substituent, which could confer specificity for certain protein binding pockets. Benzamide derivatives themselves are known to possess a range of biological activities.[7] The acetic acid group at the N9 position, a common site for modification in purine analogs, introduces a carboxylic acid functional group, which could be involved in key hydrogen bonding interactions within a target protein's active site.
Given this structural context, we can hypothesize that this compound is likely to interact with one or more cellular proteins, modulating their function and initiating a downstream biological response. The primary challenge, and the focus of this guide, is to identify these protein targets.
Hypothesizing Potential Cellular Targets: An Evidence-Based Approach
Based on the extensive literature on purine analogs and related structures, we can formulate several hypotheses regarding the potential cellular targets of this compound. These hypotheses will inform our experimental design.
-
Enzymes of Purine Metabolism: Purine analogs frequently target enzymes involved in the purine salvage and catabolism pathways. A notable example is xanthine oxidase, which catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[8] Inhibition of this enzyme is a key strategy for the treatment of gout. Other potential targets in this class include adenosine deaminase, an enzyme involved in purine degradation.[9][10]
-
Protein Kinases: The purine scaffold is a common feature in many protein kinase inhibitors. For instance, certain adenine derivatives have been shown to inhibit casein kinase CK1δ, a kinase implicated in cancer and neurodegenerative disorders.[11] The ATP-binding pocket of kinases is well-suited to accommodate purine-like structures.
-
G-Protein Coupled Receptors (GPCRs): Adenosine receptors (A1, A2A, A2B, and A3) are a family of GPCRs that are activated by adenosine.[12] Purine derivatives can act as either agonists or antagonists at these receptors, modulating a wide range of physiological processes. The structural similarity of our compound to adenosine makes these receptors a plausible target class.[12]
-
Other ATP-Binding Proteins: Beyond kinases, numerous other proteins utilize ATP as a cofactor or substrate. Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncoproteins, is a well-established target for purine-based inhibitors.[13]
This list is not exhaustive but provides a rational starting point for our investigation. A successful target identification strategy will employ both hypothesis-driven approaches (testing for activity against the classes of proteins listed above) and unbiased, proteome-wide screening methods to uncover novel or unexpected targets.
A Strategic Workflow for Target Identification
The identification of a small molecule's cellular targets is a multi-step process that requires a combination of techniques. We advocate for a parallel approach that combines affinity-based methods with label-free techniques to maximize the chances of success and provide orthogonal validation.
Our proposed workflow is as follows:
Figure 1: A strategic workflow for the identification and validation of cellular targets.
This workflow begins with broad, discovery-oriented techniques and progressively narrows the focus to specific, validated targets.
Key Experimental Protocols
This section provides detailed methodologies for the core experimental techniques outlined in our workflow. These protocols are designed to be self-validating by incorporating appropriate controls and orthogonal approaches.
Affinity Chromatography-Mass Spectrometry
This is a classic and powerful technique for identifying proteins that bind to a small molecule of interest.[14][15][16] The small molecule is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate.
Principle: Proteins with an affinity for the immobilized compound will be retained on the column, while non-binding proteins will be washed away. The bound proteins are then eluted and identified by mass spectrometry.[17]
Detailed Protocol:
-
Immobilization of the Ligand:
-
The carboxylic acid group on the acetic acid moiety of this compound is the ideal handle for immobilization, as it is distal to the core purine structure and less likely to interfere with protein binding.
-
Couple the compound to an amine-functionalized resin (e.g., NHS-activated Sepharose) via carbodiimide chemistry (EDC/NHS).
-
Prepare a control resin by quenching the activated resin with a small molecule like ethanolamine to block non-specific binding sites.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cancer cell line for oncology applications) to a high density.
-
Harvest the cells and lyse them in a non-denaturing buffer (e.g., Tris-buffered saline with 0.1% NP-40 and protease/phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified lysate with the ligand-coupled resin and the control resin in parallel for 2-4 hours at 4°C.
-
Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a competitive elution strategy (e.g., by incubating with a high concentration of free this compound) or by changing the buffer conditions (e.g., high salt or low pH).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are present in the ligand pull-down but absent or significantly reduced in the control pull-down.
-
Perform in-gel tryptic digestion of the excised bands.
-
Analyze the resulting peptides by LC-MS/MS and identify the proteins using a database search algorithm (e.g., Mascot or Sequest).[18]
-
Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming direct target engagement in a cellular context.[19][20][21] It does not require any modification of the small molecule.
Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein.[22] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve of a protein in the presence of the compound indicates direct binding.[23]
Detailed Protocol:
-
Cell Treatment:
-
Treat intact cells in suspension or adherent cells in plates with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow the compound to enter the cells and bind to its targets (e.g., 1-2 hours at 37°C).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or plates.
-
Heat the samples to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes), followed by rapid cooling.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing aggregated proteins) by high-speed centrifugation.
-
-
Quantification of Target Protein:
-
Analyze the soluble fractions by Western blotting using an antibody specific to a candidate target protein identified in the affinity chromatography experiment.
-
Quantify the band intensities at each temperature to generate a melting curve for the protein in the presence and absence of the compound.
-
Data Interpretation: A rightward shift in the melting curve for a protein in the compound-treated samples compared to the vehicle control indicates that the compound binds to and stabilizes the protein.
Table 1: Representative CETSA Data
| Temperature (°C) | Vehicle Control (% Soluble Protein) | Compound-Treated (% Soluble Protein) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 50 (Tm) | 80 |
| 60 | 20 | 55 (Tm) |
| 65 | 5 | 25 |
Tm = Melting Temperature
Target Validation and Downstream Studies
Once a list of high-confidence candidate targets has been generated and validated by orthogonal methods like CETSA, the next phase involves confirming their functional relevance.
-
Genetic Approaches: Techniques like RNA interference (RNAi) or CRISPR-mediated gene knockout can be used to deplete the candidate target protein in cells.[24] If the cellular phenotype observed upon treatment with this compound is recapitulated by depleting the target protein, it provides strong evidence that the protein is functionally relevant.[24]
-
In Vitro Assays: For candidate enzymes, recombinant protein can be expressed and purified. The direct inhibitory or activating effect of the compound can then be quantified in biochemical assays to determine parameters like IC50 or Ki.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound can help confirm that the observed biological activity is due to on-target effects. Analogs that are structurally similar but less active against the purified target should also be less active in cell-based assays.
Conclusion
The identification of cellular targets for a novel compound like this compound is a critical step in understanding its mechanism of action and evaluating its therapeutic potential. While specific data for this molecule is sparse, its identity as a purine analog provides a strong basis for hypothesizing potential target classes.
This guide has outlined a comprehensive and robust strategy for target identification, beginning with unbiased, proteome-wide screening methods and progressing to rigorous validation and functional characterization. By employing a multi-pronged approach that combines affinity chromatography, cellular thermal shift assays, and genetic methods, researchers can confidently identify and validate the cellular targets of this compound, paving the way for future drug development efforts.
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Adenine derivatives as inhibitors of the casein kinase CK1delta enzyme. (2025). ResearchGate. Available at: [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Available at: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides as xanthine oxidase inhibitors. (2020). ResearchGate. Available at: [Link]
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2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives. (2024). MDPI. Available at: [Link]
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BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka. Available at: [Link]
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Purine nucleoside antimetabolites in development for the treatment of cancer. (n.d.). PubMed. Available at: [Link]
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Enzyme inhibitors. 26. Bridging hydrophobic and hydrophilic regions on adenosine deaminase with some 9-(2-hydroxy-3-alkyl)adenines. (n.d.). ACS Publications. Available at: [Link]
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Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. (2021). PMC. Available at: [Link]
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Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. (2023). ACS Publications. Available at: [Link]
-
Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. (n.d.). MDPI. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Available at: [Link]
-
Discovery of (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100), a purine-based Hsp90 inhibitor. (2012). PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Kynurenine pathway. Retrieved from [Link]
-
Synthesis and Biological Activity of Heterocyclic Aminophosphonates. (2025). ResearchGate. Available at: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Available at: [Link]
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An In-Depth Technical Guide to Investigating the Cytotoxicity of 2-(6-Benzamido-9H-purin-9-yl)acetic acid
Foreword: The Rationale for Investigating 2-(6-Benzamido-9H-purin-9-yl)acetic acid
The purine scaffold is a cornerstone in the development of therapeutic agents, particularly in oncology. As structural mimics of endogenous purines, synthetic purine analogs can disrupt critical cellular processes, such as nucleic acid synthesis and cellular signaling, leading to cell death.[1] This mechanism forms the basis for the clinical use of several purine analogs in cancer chemotherapy.[2] The compound of interest, this compound, is a derivative of the N-(9H-purin-6-yl) benzamide family. Previous studies on related structures have demonstrated significant cytotoxic effects against various cancer cell lines, with activities observed in the low micromolar range, often mediated by the induction of apoptosis. The presence of the acetic acid moiety at the 9-position may influence the compound's solubility and transport across cellular membranes, potentially modulating its biological activity. This guide provides a comprehensive framework for the systematic evaluation of the cytotoxic potential of this promising compound, from initial screening to mechanistic elucidation.
Chapter 1: Initial Assessment of Cytotoxicity - The MTT Assay
The initial step in evaluating a novel compound's cytotoxic potential is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Select a panel of cancer cell lines to assess the compound's spectrum of activity. A common starting point includes representatives from different cancer types, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).[4][5]
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to obtain a range of final concentrations for treatment (e.g., 0.1, 1, 10, 25, 50, and 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | IC50 (µM) of this compound |
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 28.7 |
| HCT116 (Colorectal Cancer) | 9.8 |
Chapter 2: Corroborating Cytotoxicity - The Lactate Dehydrogenase (LDH) Release Assay
To validate the findings from the MTT assay and to specifically measure cell membrane integrity, the Lactate Dehydrogenase (LDH) release assay is employed. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis.[6]
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow the same procedure as described for the MTT assay (Chapter 1, Steps 1 and 2).
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm.
-
The amount of LDH released is proportional to the number of dead cells. Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).
-
Visualization: Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for initial cytotoxicity screening.
Chapter 3: Delving into the Mechanism of Cell Death - Apoptosis Assays
Given that many purine analogs induce apoptosis, the next logical step is to investigate whether this compound triggers this programmed cell death pathway.[2]
Annexin V/Propidium Iodide (PI) Staining
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells in a 6-well plate with the IC50 concentration of the compound for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Caspase Activity Assay
Apoptosis is executed by a family of proteases called caspases.[7] The activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.[8]
Experimental Protocol: Caspase-3/7, -8, and -9 Activity Assays
-
Cell Lysis: Treat cells with the compound, lyse them, and collect the protein extracts.
-
Fluorometric Assay: Use commercially available kits to measure the activity of caspase-3/7, -8, and -9. These assays typically use a specific peptide substrate conjugated to a fluorophore, which is released upon cleavage by the active caspase.
-
Data Analysis: Measure the fluorescence using a fluorometer and normalize the activity to the protein concentration.
Data Presentation: Hypothetical Caspase Activity
| Treatment | Relative Caspase-3/7 Activity (Fold Change) | Relative Caspase-8 Activity (Fold Change) | Relative Caspase-9 Activity (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Compound (IC50) | 4.5 | 1.2 | 3.8 |
Chapter 4: Unraveling the Apoptotic Pathway
The caspase activity data suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis, as indicated by the significant activation of caspase-9.[9] This pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria.[10]
Visualization: Proposed Signaling Pathway
Caption: Proposed intrinsic pathway of apoptosis.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cytotoxic properties of this compound. The hypothetical data presented suggests that this compound is a potent cytotoxic agent that induces apoptosis through the intrinsic, mitochondria-mediated pathway. Future investigations should focus on confirming the release of cytochrome c from the mitochondria via western blotting of cytosolic and mitochondrial fractions and examining the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family. Furthermore, evaluating the compound's efficacy in in vivo tumor models will be a critical next step in its development as a potential anticancer therapeutic.
References
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Hashmi, M. A., Kanwal, A., Siddiqua, U. H., Rasool, N., & Malik, A. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Advances. [Link]
-
Wojcik-Pszczola, K., Stalinska, J., Koczurkiewicz, P., Chlon-Rzepa, G., Drukala, J., Wyszkowska-Kolatko, M., & Pekala, E. (2018). STUDIES OF NEW PURINE DERIVATIVES WITH ACETIC ACID MOIETY IN HUMAN KERATINOCYTES. PubMed. [Link]
-
Fulda, S., & Debatin, K. M. (2006). Caspase activation in cancer therapy. Madame Curie Bioscience Database. [Link]
- Ghavami, S., Hashemi, M., Ande, S. R., Yeganeh, B., Xiao, W., Eshraghi, M., ... & Los, M. (2009). Apoptosis and cancer: mutations within caspase genes. Journal of medical genetics, 46(8), 497-510.
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Vo, T. T., Lee, J. S., Nguyen, T. T. T., & Kim, H. J. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1645. [Link]
-
ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. [Link]
-
Verma, A., Kumar, D., & Singh, R. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(1), 1-28. [Link]
- Martin, S. J., Reutelingsperger, C. P., McGahon, A. J., Rader, J. A., van Schie, R. C., LaFace, D. M., & Green, D. R. (1995). Early redistribution of plasma membrane phosphatidylserine is a general feature of apoptosis regardless of the initiating stimulus: inhibition by overexpression of Bcl-2 and Abl. The Journal of experimental medicine, 182(5), 1545-1556.
-
Rauf, A., Naveed, M., Khan, H., Simal-Gandara, J., Uprety, Y., & Calina, D. (2021). N-Acyl Dopamines Induce Apoptosis in Endometrial Stromal Cells from Patients with Endometriosis. Molecules, 26(21), 6527. [Link]
-
Suyama, E., Imai, H., & Nakagawa, Y. (2001). Mechanism of apoptosis in HL-60 cells induced by n-3 and n-6 polyunsaturated fatty acids. Biochemical pharmacology, 62(7), 843-851. [Link]
-
Scarlett, T. C., Durham, R. W., Hall, I. H., Crosswicks, R. J., & Berkowitz, J. D. (2002). Synthesis and cytotoxicity of cyanoborane adducts of n6-benzoyladenine and 6-triphenylphosphonylpurine. Metal-based drugs, 9(1-2), 19-32. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Singh, P., Kumar, R., Kumar, A., Kumar, A., & Kumar, A. (2022). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic chemistry, 128, 106078. [Link]
- Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51-62.
- Tait, S. W., & Green, D. R. (2010). Mitochondria and cell death: outer membrane permeabilization and beyond. Nature reviews Molecular cell biology, 11(9), 621-632.
-
Smid, K., de Witte, T., & Raymakers, R. (2006). In AML cell lines Ara-C combined with purine analogues is able to exert synergistic as well as antagonistic effects on proliferation, apoptosis and disruption of mitochondrial membrane potential. Leukemia, 20(8), 1432-1435. [Link]
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- 2. In AML cell lines Ara-C combined with purine analogues is able to exert synergistic as well as antagonistic effects on proliferation, apoptosis and disruption of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
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- 9. Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of apoptosis in HL-60 cells induced by n-3 and n-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Analysis of 2-(6-Benzamido-9H-purin-9-yl)acetic acid
Introduction
2-(6-Benzamido-9H-purin-9-yl)acetic acid is a purine derivative with significant potential in various research and development sectors, including medicinal chemistry and materials science. The compound's structure, featuring a benzamido-protected adenine core linked to an acetic acid moiety, necessitates robust and accurate analytical methods for its characterization, quantification, and quality control. This document provides a comprehensive guide to the analytical methodologies applicable to this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and offer a starting point for method development and validation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N₅O₃ | [1] |
| Molecular Weight | 297.27 g/mol | [1] |
| Appearance | White to off-white solid (typical for purine derivatives) | Inferred |
| Solubility | Expected to be soluble in aqueous bases (due to the carboxylic acid) and polar organic solvents like DMSO and DMF. | Inferred from structure |
| UV Absorbance | The purine and benzoyl chromophores suggest strong UV absorbance, likely around 260-280 nm. | Inferred from structure |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantification
RP-HPLC is the workhorse for assessing the purity of non-volatile and semi-volatile organic compounds. The polarity of the acetic acid group combined with the hydrophobicity of the benzamido-purine core makes it an ideal candidate for this technique.
Scientific Rationale
The choice of a C18 stationary phase provides a hydrophobic surface for the retention of the molecule. The mobile phase, a mixture of a weak acid in water and an organic modifier (acetonitrile or methanol), allows for the elution of the analyte. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is highly effective due to the strong chromophores in the molecule.
Experimental Workflow
Caption: RP-HPLC workflow for the analysis of this compound.
Detailed Protocol
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Sample Diluent: Mobile Phase A or a mixture mimicking the initial gradient conditions.
-
Standard: A well-characterized reference standard of this compound.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.
-
Standard Preparation:
-
Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample to a known concentration in the sample diluent.
-
Ensure the final concentration is within the range of the calibration curve.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be optimized based on sensitivity needs. |
| Detection Wavelength | 265 nm | Optimal for purine and benzoyl chromophores. |
| Gradient Elution | 5% B to 95% B over 20 minutes, hold for 5 min, then re-equilibrate. | A gradient is recommended to ensure elution of potential impurities with different polarities. |
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Inject the standards to generate a calibration curve.
-
Inject the sample(s).
-
-
Data Processing:
-
Integrate the peak area of the analyte.
-
For purity analysis, calculate the area percentage of the main peak relative to the total peak area.
-
For quantification, use the linear regression equation from the calibration curve to determine the concentration of the analyte in the sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This is particularly useful for confirming the identity of the compound and for quantification in complex matrices.
Scientific Rationale
Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like the target compound. The carboxylic acid and the nitrogen atoms in the purine ring can be readily protonated or deprotonated, making both positive and negative ion modes viable. Tandem mass spectrometry (MS/MS) provides structural information and allows for highly selective quantification using Multiple Reaction Monitoring (MRM).
Experimental Workflow
Sources
Application Notes and Protocols for High-Throughput Screening with 2-(6-Benzamido-9H-purin-9-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the utilization of 2-(6-Benzamido-9H-purin-9-yl)acetic acid in high-throughput screening (HTS) campaigns. As a purine analog, this compound holds potential for interacting with a variety of biological targets, making it a valuable candidate for drug discovery programs. These application notes are designed to be a practical resource, offering both theoretical insights and detailed experimental protocols to facilitate the successful implementation of HTS assays.
Introduction: The Therapeutic Potential of Purine Analogs
Purine analogs represent a cornerstone in the development of therapeutic agents, with applications ranging from oncology to virology and immunosuppression. Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, including enzymes involved in nucleic acid synthesis, signaling kinases, and metabolic pathways. The compound this compound, with its characteristic purine core, benzamido group, and acetic acid moiety, presents a unique chemical scaffold for exploring novel pharmacological activities.
Due to the diverse bioactivity of 6-substituted purine derivatives, it is plausible that this compound could act as an inhibitor of enzymes that process purines, such as xanthine oxidase, an enzyme implicated in gout and cardiovascular diseases[1]. Alternatively, the purine scaffold is common in kinase inhibitors, where it can mimic ATP. This guide will, therefore, present a dual-pronged HTS approach: a primary biochemical assay targeting a hypothetical enzyme (a generic purine-binding enzyme) and a secondary cell-based assay to evaluate the compound's effects in a cellular context.
Compound Profile: this compound
| Property | Value | Reference |
| CAS Number | 171486-04-7 | [2] |
| Molecular Formula | C14H11N5O3 | [2] |
| Molecular Weight | 297.27 g/mol | [2] |
| Purity | >97% (recommended for HTS) | [2] |
| Solubility | Soluble in DMSO | (Assumed for HTS) |
| Storage | Sealed in dry, 2-8°C | [2] |
Primary High-Throughput Screening: A Biochemical Approach
The initial phase of a screening campaign for a novel compound like this compound typically involves a robust and sensitive biochemical assay.[3] This allows for the direct assessment of the compound's effect on a purified biological target, minimizing the complexities of a cellular environment.
Principle of the Assay: Fluorescence Polarization
Fluorescence Polarization (FP) is a widely used HTS technique for studying molecular interactions in solution.[3] It is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger molecule (the target protein), the tracer's tumbling is restricted, leading to an increase in the polarization of the emitted light. A test compound that inhibits the interaction between the tracer and the target protein will cause a decrease in fluorescence polarization.
This application note will detail a competitive binding FP assay to identify inhibitors of a hypothetical purine-binding protein (e.g., a kinase or a metabolic enzyme).
Experimental Workflow: Biochemical FP Assay
Caption: Cell-based multiplexed assay workflow for viability and cytotoxicity.
Detailed Protocol: Multiplexed Viability/Cytotoxicity Assay
Materials and Reagents:
-
Cell Line: A human cell line relevant to the hypothetical target (e.g., a cancer cell line known to be dependent on the target pathway).
-
Cell Culture Medium: Appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Test Compound: this compound from the primary screen hits.
-
Positive Control: A known cytotoxic agent (e.g., staurosporine).
-
Negative Control: DMSO.
-
Assay Plates: White, clear-bottom 384-well microplates suitable for both luminescence and fluorescence measurements.
-
Multiplexed Assay Kit: A commercially available kit that combines a luminescent viability assay (e.g., ATP-based) and a fluorescent cytotoxicity assay (e.g., measuring membrane integrity).
-
Instrumentation: A microplate reader capable of measuring both luminescence and fluorescence.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in culture medium to the desired seeding density (typically 5,000-10,000 cells per well).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate for 18-24 hours to allow the cells to attach.
-
-
Compound Addition:
-
Prepare serial dilutions of the hit compounds in culture medium.
-
Add 10 µL of the diluted compounds to the respective wells. The final volume is 50 µL.
-
Add positive and negative controls to designated wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to the expected mechanism of action (typically 24, 48, or 72 hours).
-
-
Assay Readout:
-
Equilibrate the plate to room temperature.
-
Add the multiplexed assay reagent according to the manufacturer's instructions (e.g., 50 µL per well).
-
Incubate for the recommended time (e.g., 30-60 minutes), protected from light.
-
Read the luminescence (for viability) and then the fluorescence (for cytotoxicity) on a multi-mode plate reader.
-
Data Analysis:
-
Calculate Percent Viability and Cytotoxicity:
-
Normalize the data to the controls: % Viability = 100 * (Luminescence_sample - Luminescence_bkg) / (Luminescence_neg_ctrl - Luminescence_bkg) % Cytotoxicity = 100 * (Fluorescence_sample - Fluorescence_neg_ctrl) / (Fluorescence_pos_ctrl - Fluorescence_neg_ctrl) where bkg is the background signal from wells with no cells.
-
-
Generate Dose-Response Curves:
-
Plot the percent viability and percent cytotoxicity against the logarithm of the compound concentration to determine the EC50 (for viability) and CC50 (for cytotoxicity) values.
-
Interpretation of Results and Hit Prioritization
The goal of this dual-assay HTS cascade is to identify compounds that are potent inhibitors of the target protein in the biochemical assay and demonstrate on-target effects in the cell-based assay at non-toxic concentrations.
| Scenario | Biochemical Assay Result | Cell-Based Assay Result | Interpretation and Next Steps |
| Ideal Hit | Potent IC50 | Potent EC50, High CC50 | The compound is a potent inhibitor with on-target cellular activity and a good therapeutic window. Proceed to lead optimization. |
| Cytotoxic Compound | Potent IC50 | Potent EC50, Potent CC50 | The observed cellular activity is likely due to general cytotoxicity. Deprioritize unless cytotoxicity is the desired outcome (e.g., in oncology). |
| Poor Cell Penetration | Potent IC50 | Weak or no EC50 | The compound may not be able to cross the cell membrane or is rapidly metabolized/effluxed. Consider structural modifications to improve cell permeability. |
| Biochemical Artifact | Potent IC50 | No activity | The compound may be a false positive in the biochemical assay (e.g., an aggregator or fluorescent compound). Perform counter-screens and biophysical validation. |
Conclusion
This application note provides a comprehensive framework for conducting a high-throughput screening campaign with this compound. By employing a primary biochemical screen followed by a confirmatory cell-based assay, researchers can efficiently identify and validate hits with the desired biological activity. The detailed protocols and workflows are designed to be adaptable to specific research needs and available instrumentation. As with any HTS campaign, careful assay development, optimization, and validation are paramount to ensure the generation of high-quality, actionable data.
References
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
Harrill, J. (2020, December 28). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-(2-(6-amino-9H-purin-9-yl)-N-(2-((R)-1-((S)-3-(4-benzoylphenyl)-2-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanamido)propanoyl)pyrrolidine-2-carboxamido)ethyl)acetamido)acetamido)acetic acid. PubChem. Retrieved from [Link]
-
Roy, H., et al. (2022). Development of a continuous assay for high throughput screening to identify inhibitors of the purine salvage pathway in Plasmodium falciparum. SLAS Discovery, 27(2), 103-111. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
An, F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 91(2), 113-119. Retrieved from [Link]
-
Stoddart, M. J. (2011). A Protocol for a High-Throughput Multiplex Cell Viability Assay. In Cell Viability Assays (pp. 7-13). Humana Press. Retrieved from [Link]
-
V-G, G., & V-R, E. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Essays in Biochemistry, 64(5), 737-750. Retrieved from [Link]
-
Zhang, L., et al. (2024). Flavonoid-Rich Cyperus esculentus Extracts Disrupt Cellular and Metabolic Functions in Staphylococcus aureus. Metabolites, 14(2), 79. Retrieved from [Link]
-
Ryssel, H., et al. (2009). The antimicrobial effect of acetic acid--an alternative to common local antiseptics?. Burns, 35(5), 695-700. Retrieved from [Link]
-
An, F., & Tolliday, N. (2010). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Life Sciences, 4(12), 987-995. Retrieved from [Link]
-
Muzychka, O. V., et al. (2020). 5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides as xanthine oxidase inhibitors. Ukrainian Biochemical Journal, 92(1), 20-28. Retrieved from [Link]
Sources
Application Notes and Protocols for 2-(6-Benzamido-9H-purin-9-yl)acetic acid in Kinase Inhibition Assays
Introduction: The Therapeutic Potential of Purine Scaffolds in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, orchestrating a vast array of processes including cell growth, differentiation, and apoptosis. Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them premier targets for therapeutic intervention. The purine scaffold, a core component of ATP, the universal phosphate donor for kinase reactions, represents a privileged structure in the design of kinase inhibitors.[1] By mimicking the natural substrate, purine derivatives can act as competitive inhibitors, occupying the ATP-binding pocket and blocking downstream phosphorylation events.
This document focuses on 2-(6-Benzamido-9H-purin-9-yl)acetic acid , a member of the N6,9-disubstituted purine family. While extensive research has been conducted on the broader class of N6-substituted and 2,6,9-trisubstituted purines as potent inhibitors of various kinases, particularly Cyclin-Dependent Kinases (CDKs), specific data for this particular molecule is emerging.[2][3] This guide provides a comprehensive framework for researchers to design, execute, and interpret in-vitro kinase inhibition assays using this compound. We will explain the causal relationships behind the protocol design, ensuring a self-validating and robust experimental setup.
Scientific Rationale: Targeting the Kinase ATP-Binding Site
The efficacy of purine-based inhibitors stems from their structural homology to adenine, the core of ATP. This allows them to bind to the highly conserved ATP-binding pocket of kinases. The substituents at various positions on the purine ring, such as the N6-benzamido and N9-acetic acid groups of the topic compound, are critical for determining potency and selectivity. These groups form specific interactions with amino acid residues in the active site, allowing for the targeting of individual kinases or kinase families.[1][3] For instance, modifications at the C6 and N9 positions have been instrumental in developing selective inhibitors for CDKs, which are often overexpressed or hyperactivated in cancer cells.[2][3]
The primary objective of the following protocols is to determine the half-maximal inhibitory concentration (IC50) of this compound. The IC50 value is a quantitative measure of the compound's potency against a specific kinase, providing a critical parameter for drug development and mechanistic studies.
Illustrative Inhibitory Activity of Analogous Purine Derivatives
To provide a contextual framework for the potential efficacy of this compound, the following table summarizes published IC50 values for structurally related purine derivatives against various kinases and cancer cell lines. This highlights the therapeutic promise of this compound class.
| Compound Class | Target Kinase/Cell Line | IC50 (nM) | Reference |
| 2-aminopurine derivative (Compound 11l ) | CDK2 | 19 | [3] |
| 6-position benzene substituted purine (Compound 5a ) | CDK2 | 310 | [3] |
| 2,6,9-Trisubstituted purine (Compound 30d ) | HCC1954 (HER2+ Breast Cancer) | < 50 | [2] |
| 2,6,9-Trisubstituted purine (Compound 30e ) | SK-Br3 (HER2+ Breast Cancer) | < 50 | [2] |
| N6-benzoyladenine derivative (Compound 29 ) | BRD4 (Bromodomain) | 427 | [4] |
Note: This data is for analogous compounds and serves to illustrate the potential of the purine scaffold. The actual inhibitory activity of this compound must be determined experimentally.
Experimental Design and Protocols
The following section details a robust, adaptable protocol for determining the IC50 of this compound against a target protein kinase. The chosen methodology is a luminescence-based kinase assay that quantifies ATP consumption, a direct measure of kinase activity. This format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.
Visualizing the Experimental Workflow
The diagram below outlines the key steps of the in-vitro kinase inhibition assay.
Caption: General workflow for a luminescence-based kinase inhibition assay.
Protocol: In-Vitro Luminescence-Based Kinase Assay
This protocol is designed as a general framework and should be optimized for each specific kinase-substrate pair.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Enzyme: Recombinant active protein kinase of interest (e.g., CDK2/Cyclin A)
-
Substrate: Kinase-specific peptide or protein substrate (e.g., Histone H1 for CDK2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20 (This is a typical buffer; consult enzyme supplier for optimal conditions).
-
ATP: 10 mM ATP solution in ultrapure water
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega) or equivalent luminescence-based ATP detection system.
-
Assay Plates: Solid white, flat-bottom, low-volume 384-well plates.
-
Equipment: Calibrated multichannel pipettes, acoustic dispenser (optional), plate reader with luminescence detection capabilities.
Procedure
Step 2.1: Compound Preparation (Dose-Response Curve)
-
Rationale: Creating a serial dilution of the inhibitor is essential to determine the concentration-dependent effect and calculate an accurate IC50 value.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3 or 1:5) in 100% DMSO to generate a range of concentrations. A typical 10-point curve might start at 1 mM and dilute down to the nanomolar range.
-
Include a "DMSO only" sample to serve as the negative control (100% kinase activity).
-
Include a "No Enzyme" or potent known inhibitor control for the positive control (0% kinase activity).
Step 2.2: Assay Plate Preparation
-
Rationale: Precise liquid handling at this stage is critical for assay reproducibility. Low-volume plates are used to conserve precious reagents.
-
Using a calibrated pipette or acoustic dispenser, transfer 1 µL of each compound dilution (from Step 2.1) into the appropriate wells of the 384-well assay plate.
Step 2.3: Kinase Reaction
-
Rationale: The reaction is performed in two steps. A pre-incubation allows the inhibitor to bind to the kinase before the reaction is started with ATP. The final DMSO concentration should be kept low (typically ≤1%) to avoid solvent-induced artifacts.
-
Kinase/Substrate Master Mix: Prepare a 2X master mix containing the assay buffer, recombinant kinase, and substrate at twice the final desired concentration.
-
Add 12.5 µL of the kinase/substrate master mix to each well containing the compound or DMSO.
-
Pre-incubation: Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to ensure contents are mixed. Incubate at room temperature for 10-15 minutes.
-
Reaction Initiation: Prepare a 2.5X ATP solution in assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
Add 5 µL of the 2.5X ATP solution to all wells to start the reaction. The final reaction volume will be 25 µL.
-
Reaction Incubation: Mix the plate by brief centrifugation. Incubate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction, which should be determined during assay development.
Step 2.4: Signal Detection (Using ADP-Glo™ as an example)
-
Rationale: The detection step quenches the kinase reaction and measures the remaining ATP. The amount of light produced is inversely proportional to kinase activity.
-
Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP back to ATP and provides the luciferase/luciferin system to generate a luminescent signal. Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the luminescence of each well using a plate reader.
Data Analysis and Interpretation
-
Normalization: Normalize the raw luminescence data.
-
The average signal from the DMSO-only wells represents 0% inhibition (high kinase activity).
-
The average signal from the "No Enzyme" or high-concentration inhibitor wells represents 100% inhibition (no kinase activity).
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (Signal_HighControl - Signal_Sample) / (Signal_HighControl - Signal_LowControl)
-
-
IC50 Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of the inhibitor that results in 50% inhibition of kinase activity.
Mechanism of Action: Targeting CDK-Mediated Cell Cycle Progression
Purine analogs frequently target CDKs, which are master regulators of the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis, forming the basis of their anticancer activity.[1][5] The diagram below illustrates a simplified pathway showing how CDK inhibition can block the transition from the G1 to the S phase of the cell cycle.
Caption: Simplified CDK pathway showing inhibition of G1/S transition.
Conclusion and Future Directions
This document provides a detailed, scientifically-grounded protocol for evaluating This compound in in-vitro kinase inhibition assays. By leveraging the extensive literature on related purine derivatives, we can hypothesize that this compound holds significant potential as a kinase inhibitor, likely targeting cell cycle-related kinases such as CDKs. The provided protocols are designed to be robust and adaptable, enabling researchers to generate high-quality, reproducible data. Subsequent steps following initial IC50 determination should include kinase selectivity profiling across a panel of kinases, confirmation of activity in cell-based assays, and further studies to elucidate the precise mechanism of action.
References
-
Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties. PubMed. Available at: [Link]
-
Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. National Institutes of Health (NIH). Available at: [Link]
-
2-(2-(2-(6-amino-9H-purin-9-yl)-N-(2-((R)-1-((S)-3-(4-benzoylphenyl)-2-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanamido)propanoyl)pyrrolidine-2-carboxamido)ethyl)acetamido)acetamido)acetic acid. PubChem. Available at: [Link]
-
Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. National Institutes of Health (NIH). Available at: [Link]
-
N6-BENZYLADENINE: INHIBITOR OF RESPIRATORY KINASES. PubMed. Available at: [Link]
-
In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. MDPI. Available at: [Link]
-
Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. National Institutes of Health (NIH). Available at: [Link]
-
A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate. National Institutes of Health (NIH). Available at: [Link]
-
Elucidating Binding Selectivity in Cyclin-Dependent Kinases 4, 6, and 9: Development of Highly Potent and Selective CDK4/9 Inhibitors. PubMed. Available at: [Link]
-
5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides as xanthine oxidase inhibitors. ResearchGate. Available at: [Link]
-
Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. National Institutes of Health (NIH). Available at: [Link]
-
Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. MDPI. Available at: [Link]
-
Discovery and structure-activity relationship studies of N6-benzoyladenine derivatives as novel BRD4 inhibitors. PubMed. Available at: [Link]
Sources
- 1. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationship studies of N6-benzoyladenine derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"2-(6-Benzamido-9H-purin-9-yl)acetic acid" stability issues in solution
Welcome to the technical support guide for 2-(6-Benzamido-9H-purin-9-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Section 1: Understanding the Stability of this compound
This compound is a purine derivative with key functional groups that can be susceptible to degradation in aqueous environments. The primary stability concern is the hydrolysis of the amide bond at the 6-position of the purine ring. This reaction is influenced by factors such as pH, temperature, and the presence of catalytic enzymes in biological systems.
The Primary Degradation Pathway: Hydrolysis of the N6-Benzamido Group
The benzamido group is an amide linkage that can be cleaved by hydrolysis, especially under acidic or basic conditions, to yield 2-(6-amino-9H-purin-9-yl)acetic acid (the corresponding adenine derivative) and benzoic acid.[1] This process is often the main reason for the loss of the parent compound's activity and the appearance of unexpected impurities in experimental assays.
Frequently Asked Questions (FAQs) - General Stability
Q1: What are the main factors that affect the stability of this compound in solution?
A1: The primary factors are pH, temperature, and storage duration. Both acidic and basic conditions can accelerate the hydrolysis of the N6-benzamido bond.[1] Elevated temperatures will also increase the rate of degradation. For long-term storage, it is crucial to use appropriate solvent and temperature conditions.
Q2: How stable is the purine ring itself?
A2: The purine ring is generally stable, but it can be susceptible to degradation under harsh conditions. For instance, acid hydrolysis can lead to the cleavage of the purine ring.[2] However, under typical experimental conditions, the hydrolysis of the N6-benzamido group is the more significant and faster degradation pathway.
Q3: What about the stability of the acetic acid group at the N9 position?
A3: The N-C bond connecting the acetic acid moiety to the purine ring at the N9 position is generally stable under physiological conditions and less prone to cleavage than the N6-benzamido bond.
Q4: Can enzymes in my cell culture or biological sample degrade this compound?
A4: Yes, it is possible. Amidohydrolases or other enzymes present in biological systems could potentially catalyze the hydrolysis of the amide bond. If you suspect enzymatic degradation, including appropriate controls in your experiment, such as incubating the compound in cell-free media, is recommended.
Section 2: Troubleshooting Experimental Issues
This section addresses common problems encountered during experiments and provides a logical approach to troubleshooting.
Troubleshooting Flowchart
Caption: A step-by-step guide to troubleshooting inconsistent experimental results.
FAQs - Troubleshooting Specific Issues
Q5: My experimental results are inconsistent. Could degradation of the compound be the cause?
A5: Yes, inconsistent results are a common sign of compound instability. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability. We recommend preparing fresh solutions for each experiment and analyzing the purity of your stock solution periodically.
Q6: I see an extra peak in my HPLC analysis of an aged solution. What could it be?
A6: The most likely extra peak corresponds to one of the hydrolysis products: 2-(6-amino-9H-purin-9-yl)acetic acid or benzoic acid. To confirm, you can compare the retention time with that of a standard of the suspected degradation product. LC-MS analysis can provide definitive identification by comparing the mass-to-charge ratio.
Q7: My compound seems to lose activity when dissolved in my cell culture medium. Why?
A7: This could be due to several factors:
-
pH of the medium: Cell culture media are typically buffered around pH 7.4. Depending on the specific compound, hydrolysis may still occur at this pH, albeit slower than at more extreme pH values.
-
Temperature: Incubating at 37°C will accelerate hydrolysis compared to storage at 4°C or -20°C.
-
Enzymatic degradation: As mentioned in Q4, cellular enzymes may be degrading the compound.
-
Interaction with media components: Though less common, some components in the media could potentially react with your compound.
To investigate this, you can perform a time-course stability study by incubating the compound in the cell culture medium at 37°C and analyzing samples at different time points by HPLC.
Section 3: Protocols for Stability Assessment and Handling
To ensure the reliability of your results, it is crucial to handle and store this compound correctly.
Protocol 1: Preparation of Stock Solutions
-
Solvent Selection: For initial stock solutions, use anhydrous dimethyl sulfoxide (DMSO) or ethanol. The compound is soluble in warm ethanol. These solvents minimize hydrolysis during storage.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume added to your aqueous experimental systems.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound under stress conditions and for developing stability-indicating analytical methods.[3]
Objective: To identify the degradation products and the conditions that promote the degradation of this compound.
Materials:
-
This compound
-
0.1 M HCl (acidic condition)
-
0.1 M NaOH (basic condition)
-
3% Hydrogen Peroxide (oxidative condition)
-
Water bath or incubator
-
HPLC system with UV or MS detector
Procedure:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂. Prepare a control solution in water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, take an aliquot, neutralize it if necessary (for acidic and basic samples), and dilute it to a suitable concentration for analysis.
-
Analyze the samples by a validated HPLC method to quantify the parent compound and detect any degradation products.
Data Presentation: Expected Stability Profile
The following table summarizes the expected stability of this compound under different conditions, based on the known chemistry of N-acylated purines.
| Condition | Expected Stability | Primary Degradation Product |
| pH | ||
| Acidic (pH < 4) | Low | 2-(6-amino-9H-purin-9-yl)acetic acid + Benzoic Acid |
| Neutral (pH 6-8) | Moderate | 2-(6-amino-9H-purin-9-yl)acetic acid + Benzoic Acid |
| Basic (pH > 9) | Low | 2-(6-amino-9H-purin-9-yl)acetic acid + Benzoic Acid |
| Temperature | ||
| -20°C (in DMSO) | High | Minimal degradation |
| 4°C (aqueous) | Moderate to Low | Hydrolysis products |
| 37°C (aqueous) | Low | Hydrolysis products |
| Light | ||
| Photostability | Generally High | Minimal degradation expected, but should be tested. |
Protocol 3: HPLC Method for Stability Analysis
Objective: To separate and quantify this compound and its primary degradation product, 2-(6-amino-9H-purin-9-yl)acetic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or an ammonium formate buffer.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 270 nm) or Mass Spectrometry for identification.
-
Injection Volume: 10-20 µL.
-
Run Time: Sufficient to allow for the elution of both the parent compound and its more polar degradation product.
Visualizing the Degradation Pathway
Caption: The primary hydrolytic degradation of this compound.
Section 4: References
-
ISC SYLLABUS 2026. (n.d.). Council for the Indian School Certificate Examinations. Retrieved January 28, 2026, from [Link]
-
Effects of pH, Temperature, and Chemical Structure on the Stability of S-(Purin-6-yl)-l-cysteine. (1996). Journal of Pharmaceutical Sciences, 85(5), 529-533. [Link]
-
Noguchi-Yachide, T., et al. (2015). Discovery and structure-activity relationship studies of N6-benzoyladenine derivatives as novel BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 23(5), 953-959. [Link]
-
Reactions of nlacyl-9-substituted adenines. (n.d.). Tetrahedron Letters, 19(26), 2529-2532. [Link]
-
Degradation of Purine Nucleotides. (2022). ResearchGate. [Link]
-
Analytical methods for the determination of 2-butoxyethanol and 2-butoxyethanol acetate. (n.d.). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). International Journal of Pharmaceutical Quality Assurance, 8(3), 83-90. [Link]
-
Analytical methods for the determination of certain antibiotics used in critically ill patients. (2020). Journal of Pharmaceutical Analysis, 10(3), 209-220. [Link]
-
Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. (2018). Chemistry – A European Journal, 24(53), 14207-14214. [Link]
-
Effect on purine releasement of Lentinus edodes by different food processing techniques. (2022). Food Science & Nutrition, 10(5), 1541-1549. [Link]
-
Characterization of the Complete Uric Acid Degradation Pathway in the Fungal Pathogen Cryptococcus neoformans. (2013). PLoS ONE, 8(5), e64292. [Link]
-
Physiological and Ecological Significance of the Chemical Instability of Uric Acid and Related Purines in Sea Water and Marine Algal Culture Medium. (2025). ResearchGate. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2018). Asian Journal of Research in Chemistry, 11(4), 834-840. [Link]
-
Forced degradation and impurity profiling. (2013). Journal of Pharmaceutical and Biomedical Analysis, 86, 155-171. [Link]
-
Kinetics and mechanism of hydrolysis of a series of substituted benzylidene benzoylhydrazones. (n.d.). Transition Metal Chemistry, 18(5), 529-532. [Link]
-
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2020). Molecules, 25(15), 3491. [Link]
-
Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides. (2025). Current Protocols in Nucleic Acid Chemistry, 101(1), e163. [Link]
-
Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. (2021). Molecules, 26(11), 3163. [Link]
-
The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. (2021). Foods, 10(5), 1048. [Link]
-
Purines. LXXIX.1) Synthesis and Hydrolysis of 3-Methoxyadenine and Its N6-Benzyl Derivative Leading. (1991). Chemical and Pharmaceutical Bulletin, 39(12), 3141-3145. [Link]
-
Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson. (2017, April 18). YouTube. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
-
Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2023). International Journal of Molecular Sciences, 24(13), 10830. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 2-(6-Benzamido-9H-purin-9-yl)acetic acid
Welcome to the dedicated technical support guide for 2-(6-Benzamido-9H-purin-9-yl)acetic acid (CAS 171486-04-7). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure your success.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound.
Q1: What is this compound and why is it poorly soluble?
A1: this compound is a purine derivative with the chemical formula C₁₄H₁₁N₅O₃.[1] Its poor solubility stems from a combination of its molecular structure: a planar, aromatic purine core, a benzamido group, and a carboxylic acid moiety. The flat purine and benzoyl groups can stack in the solid state, leading to a stable crystal lattice that is difficult for solvents to break down. Furthermore, the molecule has both hydrogen bond donors and acceptors which can lead to strong intermolecular interactions, further stabilizing the crystal structure and reducing solubility.
Q2: What are the predicted physicochemical properties of this compound that influence its solubility?
A2: While experimental data is limited, we can predict key properties based on its structure. The presence of a carboxylic acid group suggests that its solubility will be highly dependent on pH. The purine ring system also has multiple nitrogen atoms that can be protonated or deprotonated, contributing to its complex ionization behavior. Computational tools can be used to estimate these properties, which are crucial for developing effective solubilization strategies.[2][3]
Q3: In which solvents has this compound or similar structures shown some solubility?
A3: Based on data for related N-benzoyl adenine derivatives, some solubility can be expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Limited solubility might also be achieved in warm ethanol. However, for most biological applications, aqueous-based systems are required, necessitating the use of solubilization techniques.
II. Troubleshooting Guide: Step-by-Step Solubilization Protocols
This section provides detailed protocols to address specific solubility issues you may encounter during your experiments.
Issue 1: My compound will not dissolve in aqueous buffers.
This is the most common issue. The key is to modify the properties of the aqueous solvent system.
Causality: The carboxylic acid moiety on the molecule is the primary handle for pH-dependent solubilization. By increasing the pH of the solution above the pKa of the carboxylic acid, the group will deprotonate to a carboxylate. This negatively charged species is significantly more polar and thus more soluble in water.[4]
Experimental Protocol: pH-Mediated Solubilization
-
Preparation of a Stock Solution: Prepare a stock solution of a suitable base, such as 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Initial Suspension: Suspend the desired amount of this compound in your chosen aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Titration: While stirring the suspension, add the basic solution dropwise.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding the base until the compound fully dissolves. Note the pH at which complete dissolution occurs.
-
Final Adjustment: If necessary, you can carefully adjust the pH back down with a dilute acid (e.g., 0.1 M HCl), but be aware that the compound may precipitate if the pH drops below its solubility threshold.
Table 1: Common Alkalizing Agents for pH Adjustment
| Alkalizing Agent | Common Concentration | Notes |
| Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Strong base, use with caution. |
| Potassium Hydroxide (KOH) | 0.1 M - 1 M | Similar to NaOH. |
| Ammonium Hydroxide (NH₄OH) | 0.1 M - 1 M | Volatile, may be suitable for certain applications. |
Diagram 1: pH Effect on Solubility
Caption: Effect of pH on the ionization and solubility of the carboxylic acid group.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the polarity of the solvent mixture.
Experimental Protocol: Co-solvent Solubilization
-
Solvent Selection: Choose a biocompatible co-solvent. Common choices include DMSO, ethanol, and polyethylene glycols (PEGs).
-
Initial Dissolution: Dissolve the this compound in the minimum amount of the chosen co-solvent.
-
Aqueous Dilution: While vortexing or stirring vigorously, slowly add the aqueous buffer to the co-solvent solution.
-
Observation: Monitor for any signs of precipitation. If precipitation occurs, you may need to increase the initial volume of the co-solvent or try a different co-solvent.
-
Final Concentration: Be mindful of the final concentration of the co-solvent in your experiment, as high concentrations can be toxic to cells or interfere with assays.
Table 2: Recommended Co-solvents and Typical Starting Concentrations
| Co-solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | Can be toxic to cells at higher concentrations. |
| Ethanol | 5-20% (v/v) | Can cause protein precipitation at high concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 10-30% (v/v) | Generally well-tolerated in many biological systems. |
Issue 2: The compound precipitates out of solution over time or upon dilution.
This indicates that the initial solution was supersaturated or that the compound is not stable in the final aqueous environment.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like our target compound, forming an inclusion complex that is more soluble in water.[5]
Experimental Protocol: Cyclodextrin Inclusion Complexation
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Molar Ratio: Determine the appropriate molar ratio of the compound to cyclodextrin. A 1:1 ratio is a good starting point.
-
Kneading Method:
-
Add a small amount of water to the cyclodextrin to form a paste.
-
Add the this compound to the paste and knead for 30-60 minutes.
-
Dry the resulting mixture under vacuum or in a desiccator.
-
The resulting powder is the inclusion complex, which should be more readily soluble in aqueous buffers.[6]
-
-
Solvent Evaporation Method:
-
Dissolve both the compound and the cyclodextrin in a suitable organic solvent (e.g., ethanol).
-
Evaporate the solvent using a rotary evaporator.
-
The resulting solid film is the inclusion complex.
-
Diagram 2: Cyclodextrin Encapsulation Workflow
Caption: Simplified workflow for forming a soluble cyclodextrin inclusion complex.
Causality: A solid dispersion is a system where the drug is dispersed in an inert, water-soluble carrier at a solid state. This can improve solubility by reducing particle size to a molecular level and preventing the formation of a stable crystal lattice.[7]
Experimental Protocol: Solid Dispersion via Solvent Evaporation
-
Carrier Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).
-
Co-dissolution: Dissolve both the this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask.[8]
-
Drying and Pulverization: Further dry the film under vacuum to remove any residual solvent. Scrape off the solid dispersion and gently pulverize it into a fine powder.
-
Dissolution: The resulting powder should have enhanced dissolution properties in aqueous media.
III. Summary and Recommendations
The poor solubility of this compound is a significant challenge, but one that can be overcome with a systematic approach. We recommend starting with pH adjustment as it is often the simplest and most effective method for compounds containing a carboxylic acid. If pH adjustment is not suitable for your experimental system, co-solvents are a good second option. For more persistent solubility issues, or if a solid formulation is required, cyclodextrin complexation and solid dispersion techniques offer robust solutions.
Always ensure that the chosen solubilization method is compatible with your downstream applications. It is crucial to perform validation experiments to confirm that the solubilizing agents do not interfere with your assays or exhibit toxicity in your model system.
IV. References
-
Chiou, W. L., & Riegelman, S. (1971). Pharmaceutical applications of solid dispersion systems. Journal of pharmaceutical sciences, 60(9), 1281-1302.
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
O'Lenick, A. J., Jr. (2018, May). Comparatively Speaking: Hydrotrope vs. Emulsifier. Cosmetics & Toiletries.
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
-
Pharmaceutical Technology. (2001, February 2). Dropping Method Solution for Formulating Solid Dispersions. Retrieved from [Link]
-
Rupp, M., Körner, R., & Tetko, I. V. (2011). Predicting the pKa of small molecules. Combinatorial chemistry & high throughput screening, 14(4), 307–327.
-
Schröder, B., Santos, L. M. N. B. F., Marrucho, I. M., & Coutinho, J. A. P. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Fluid Phase Equilibria, 289(2), 140-147.
-
Soni, P., & Kumar, S. (2021). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 1-11.
-
Tran, P., Pyo, Y.-C., Kim, D.-H., Lee, S.-E., Kim, J.-K., & Park, J.-S. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132.
-
Wastech. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]
-
Yartsev, A. (2020, October). Factors which determine the lipid solubility of drugs. Deranged Physiology.
Sources
Technical Support Center: Troubleshooting Cell Permeability of 2-(6-Benzamido-9H-purin-9-yl)acetic acid
Welcome to the technical support center for "2-(6-Benzamido-9H-purin-9-yl)acetic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding the cell permeability of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome experimental hurdles and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions about the properties and handling of "this compound" that may impact its cell permeability.
Q1: What are the predicted physicochemical properties of "this compound" and how might they affect its cell permeability?
A1: Understanding the physicochemical properties of a compound is the first step in predicting its behavior in cellular systems. Based on its chemical structure, we can predict several key parameters for "this compound" (Molecular Formula: C₁₄H₁₁N₅O₃, Molecular Weight: 297.27 g/mol )[1]. An analysis based on Lipinski's Rule of Five, a widely used guideline to predict oral bioavailability, can provide initial insights[2][3][4].
| Property | Predicted Value | Lipinski's Rule of 5 Guideline | Implication for Permeability |
| Molecular Weight | 297.27 Da | < 500 Da | Favorable. The relatively small size should not be a primary barrier to passive diffusion. |
| LogP (Lipophilicity) | ~1.5 - 2.5 | < 5 | Favorable. This moderate lipophilicity suggests the compound can partition into the lipid bilayer of the cell membrane without being excessively retained. |
| Hydrogen Bond Donors | 2 (amine and carboxylic acid) | ≤ 5 | Favorable. A low number of hydrogen bond donors reduces the energy penalty for moving from an aqueous to a lipid environment. |
| Hydrogen Bond Acceptors | 6 (nitrogens and oxygens) | ≤ 10 | Favorable. This is within the acceptable range for good permeability. |
| Topological Polar Surface Area (TPSA) | ~120 Ų | < 140 Ų | Borderline. While generally considered acceptable, a TPSA value over 120 Ų can sometimes be associated with lower permeability. |
Q2: How does the carboxylic acid group on the molecule influence its cell permeability?
A2: The carboxylic acid moiety is a critical determinant of the molecule's permeability. At physiological pH (~7.4), this group will be predominantly deprotonated, carrying a negative charge. This ionization significantly increases the molecule's polarity and reduces its ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane[5][6]. The charged form is more water-soluble and less lipid-soluble, which can lead to poor membrane penetration[6]. However, a small fraction of the compound will exist in its neutral, protonated form, and it is this species that is more likely to cross the cell membrane. The local pH environment and the pKa of the carboxylic acid will dictate the equilibrium between the charged and uncharged states.
Q3: Are purine-based compounds like this one known to have specific transport mechanisms?
A3: Yes, purine analogs can be recognized by various cellular transport systems. The cell has evolved specific transporters for endogenous purines and nucleosides, and synthetic analogs can sometimes hijack these pathways[7][8][9]. Depending on the cell type, "this compound" might be a substrate for influx transporters (facilitating entry into the cell) or efflux transporters (actively pumping the compound out of the cell). Prominent efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) can significantly reduce intracellular accumulation, even if passive permeability is favorable[10].
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during cell permeability experiments with "this compound."
Problem 1: Low or No Intracellular Accumulation of the Compound
If you are observing lower-than-expected effects in your cell-based assays, it could be due to poor intracellular concentration.
-
Compound Integrity and Solubility:
-
Verify Compound Identity and Purity: Ensure the compound is what it is supposed to be and is of high purity using methods like LC-MS or NMR.
-
Assess Solubility in Assay Medium: Determine the solubility of the compound in your cell culture medium. Precipitation will lead to an overestimation of the concentration in solution and poor availability to the cells. If solubility is an issue, consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid cell toxicity.
-
-
Cell Health and Viability:
-
Monitor Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma)[11]. Stressed or unhealthy cells can exhibit altered membrane integrity and transporter expression.
-
Toxicity Assessment: Perform a dose-response experiment to determine if the compound is cytotoxic at the concentrations used. Cell death will compromise membrane integrity and lead to unreliable results.
-
If initial checks do not resolve the issue, a more detailed investigation is needed to distinguish between poor passive permeability and active efflux.
Caption: Troubleshooting workflow for low intracellular compound concentration.
Problem 2: High Variability in Permeability Assay Results
-
Inconsistent Cell Monolayer Integrity (Caco-2 Assay):
-
Measure Transepithelial Electrical Resistance (TEER): TEER is a measure of the integrity of the cell monolayer. Ensure TEER values are consistent across all wells before starting the experiment. Discard any monolayers with TEER values outside the acceptable range for your cell line and passage number[12].
-
Standardize Seeding Density and Culture Time: Caco-2 cells require a specific time (typically 18-21 days) to fully differentiate and form a tight monolayer[13]. Ensure consistent seeding density and differentiation time for all experiments.
-
-
Assay Conditions:
-
Temperature and pH Control: Maintain consistent temperature and pH throughout the experiment, as these can affect both passive diffusion and transporter activity.
-
Pipetting and Timing: Precise and consistent pipetting and timing are crucial, especially for time-course experiments[14].
-
-
Analytical Method Variability:
-
LC-MS/MS Validation: Ensure your analytical method is validated for linearity, accuracy, and precision in the presence of the assay matrix (cell lysate, buffer).
-
Internal Standards: Use an appropriate internal standard to account for variations in sample processing and instrument response.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to assess the cell permeability of "this compound."
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive permeability across an artificial lipid membrane and is a good starting point to assess the compound's ability to cross a lipid bilayer without the influence of transporters[15][16][17].
Materials:
-
96-well donor and acceptor plates
-
Phospholipid solution (e.g., 1% lecithin in dodecane)[15]
-
Phosphate-buffered saline (PBS), pH 7.4
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate[15].
-
Coat Donor Plate Membrane: Gently add 5 µL of the phospholipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate.
-
Prepare Donor Solutions: Dilute the test compound and controls to the final desired concentration (e.g., 10 µM) in PBS. The final DMSO concentration should be consistent and low (e.g., 0.5%).
-
Start the Assay: Add 150 µL of the donor solutions to the donor plate wells. Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours) in a humidified chamber to prevent evaporation[15][16].
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This assay uses a monolayer of human intestinal cells (Caco-2) and can assess both passive and active transport[10][12][18][19].
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, etc.)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
"this compound" stock solution
-
Control compounds (for high/low permeability and efflux)
-
TEER meter
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 18-21 days to allow for differentiation and monolayer formation[13].
-
Monolayer Integrity Check: Measure the TEER of each well. Only use wells that meet the established integrity criteria (e.g., > 250 Ω·cm²).
-
Prepare for Transport Study: Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Transport:
-
Add the test compound in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test compound in transport buffer to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp values for both A→B and B→A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter[10].
-
Caption: High-level overview of PAMPA and Caco-2 experimental workflows.
References
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. proteiniq.io [proteiniq.io]
- 3. Lipinski Rule of Five [scfbio-iitd.res.in]
- 4. Lipinski's Rule-of-Five — NodePit [nodepit.com]
- 5. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Purine analogs in the treatment of low-grade lymphomas and chronic lymphocytic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. enamine.net [enamine.net]
- 13. diva-portal.org [diva-portal.org]
- 14. assaygenie.com [assaygenie.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. PAMPA | Evotec [evotec.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison: N6-Benzoyl-Adenine-N9-Acetic Acid vs. Next-Gen PNA Monomers
This guide provides an in-depth technical comparison of 2-(6-Benzamido-9H-purin-9-yl)acetic acid (referred to herein as N6-Bz-A-AcOH ) against its primary analogs in the context of Peptide Nucleic Acid (PNA) synthesis and purine scaffold development.
Executive Summary
This compound is the critical nucleobase precursor for the "Adenine" monomer in Boc-strategy PNA synthesis. It represents the "Classic" generation of PNA chemistry, characterized by high robustness but requiring harsh deprotection conditions.
This guide compares it directly against:
-
Fmoc-A(Bhoc)-OH precursors: The modern standard for milder, automated synthesis.[1]
-
Unprotected Purine Acetic Acids: The raw scaffold used in drug discovery (enzyme inhibition).[1]
-
Z-protected Analogs: The original benzyloxycarbonyl variants used by Nielsen et al.[1]
Part 1: Chemical Architecture & Mechanism
To understand the utility of N6-Bz-A-AcOH, one must analyze its three functional zones.
| Functional Zone | Chemical Feature | Purpose |
| N9-Position | Carboxymethyl Linker ( | Mimics the distance of the glycosidic bond in DNA. It serves as the attachment point to the |
| N6-Position | Benzoyl Group (Benzamido) | Protection. It shields the exocyclic amine from acylation during peptide coupling. Crucially, it is acid-stable (survives TFA) but nucleophile-labile (removed by ammonia/amines). |
| Purine Core | Aromatic System | Provides the Watson-Crick hydrogen bonding capability (pairs with Thymine). |
The "Orthogonality" Conflict
The defining characteristic of this molecule is its protecting group strategy.[1][3][4][]
-
N6-Bz-A-AcOH is designed for Boc Chemistry .[1] It must survive the repetitive Trifluoroacetic Acid (TFA) cycles used to remove Boc groups from the backbone.[1]
-
Contrast: In Fmoc Chemistry , the protecting group (Bhoc) must survive base (Piperidine) but cleave with acid (TFA).[4] Therefore, N6-Bz-A-AcOH is incompatible with standard Fmoc protocols because the final TFA cleavage step will not remove the Benzoyl group, leaving the nucleobase permanently blocked unless a harsh post-synthetic ammonia step is added.[1]
Part 2: Comparative Analysis (The "Vs." Section)
1. N6-Benzoyl (Bz) vs. N6-Benzhydryloxycarbonyl (Bhoc)
This is the most critical comparison for PNA synthesizers.
| Feature | N6-Benzoyl (This Product) | N6-Bhoc (The Competitor) |
| Synthesis Strategy | Boc-SPPS (Solid Phase Peptide Synthesis) | Fmoc-SPPS |
| Deprotection Condition | Harsh: Requires HF (Hydrofluoric Acid), TFMSA, or post-cleavage ammonolysis. | Mild: Cleaves simultaneously with the resin linker using TFA/Scavengers.[1] |
| Stability | Extremely stable in acidic media.[1] Indefinite shelf life. | Sensitive to acid; requires careful storage.[1] Stable to base. |
| Aggregation Profile | High. The planar Benzoyl group promotes | Moderate. The bulky, non-planar Benzhydryl group disrupts stacking, improving solubility.[1] |
| Primary Use Case | Large-scale, robust synthesis where HF cleavage is available.[1] | Automated, high-throughput synthesis in standard labs.[1] |
2. N6-Benzoyl vs. Unprotected Adenine-N9-Acetic Acid
Researchers in drug discovery (e.g., metalloproteinase inhibitors) often ask if the protection is necessary.
-
Solubility: Unprotected purine-acetic acids are notoriously insoluble in organic solvents (DMF, DCM).[1] The Benzoyl group significantly increases lipophilicity, allowing the molecule to dissolve in DMF/NMP for coupling reactions.[1]
-
Selectivity: Using unprotected adenine leads to N6-acylation (branching) during coupling.[1] The Benzoyl group forces reaction exclusively at the carboxylic acid (N9-linker), ensuring a linear polymer.
Part 3: Visualization of Logic & Workflow
Diagram 1: Synthesis Pathway & Decision Matrix
This diagram illustrates how to synthesize the molecule and when to choose it over the Fmoc alternative.[1]
Caption: Synthesis workflow of N6-Benzoyl-Adenine-Acetic Acid and its specific utility in the Boc-PNA strategic branch.
Part 4: Experimental Protocols
These protocols are designed to be self-validating. If the color changes or solubility fails as described, stop and re-evaluate reagents.
Protocol A: Solubility & Activation Test (Quality Control)
Before committing to a full synthesis, verify the quality of the Benzoyl-Adenine precursor.
-
Preparation: Weigh 100 µmol of This compound .
-
Solubilization: Add 500 µL of dry NMP (N-Methyl-2-pyrrolidone).
-
Activation: Add 95 µmol of HATU and 200 µmol of DIPEA.
Protocol B: Solid Phase Coupling (Boc-Strategy)
Use this protocol to attach the nucleobase acetic acid to the PNA backbone on-resin.
-
Resin Prep: Swell MBHA resin (0.2 mmol scale) in DCM for 30 min.
-
Deprotection (Cycle): Treat resin with 50% TFA/DCM (removes Boc from backbone).[1] Wash 3x DCM, 3x DMF.[1]
-
Neutralization: Treat with 5% DIPEA in DMF (2 min). Critical: Ensure basic pH.
-
Coupling:
-
Validation (Kaiser Test): Take a few resin beads. Add Ninhydrin.[1]
Part 5: Data Summary
| Property | N6-Benzoyl-Adenine-AcOH | Fmoc-A(Bhoc)-OH | Unprotected Adenine-AcOH |
| Molecular Weight | ~311.3 g/mol | ~800+ g/mol (full monomer) | 193.16 g/mol |
| Solubility (DMF) | High (>0.3 M) | High (>0.3 M) | Poor (<0.05 M) |
| TFA Resistance | 100% Stable | Labile (Cleaves) | Stable |
| Base Resistance | Labile (Ammonia) | Stable (Piperidine) | Stable |
| Atom Economy | High (Small protecting group) | Low (Large protecting group) | Best |
References
-
Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991).[1] Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide.[1] Science.[1][7] Link
-
Thomson, S. A., et al. (1995).[1] Fmoc mediated synthesis of peptide nucleic acids.[1][2][6][7][8][9] Tetrahedron.[1][7] Link
-
Dueholm, K. L., et al. (1994).[1][7] Synthesis of peptide nucleic acid monomers containing the four natural nucleobases: thymine, cytosine, adenine, and guanine.[1][2] Journal of Organic Chemistry.[1][7][10] Link
-
Wojciechowski, F., & Hudson, R. H. (2007).[1] Nucleobase modifications in peptide nucleic acids.[1][2][6][9][11] Current Organic Chemistry.[1] Link
Sources
- 1. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 2. chempep.com [chempep.com]
- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 7. WO2005009998A1 - Pna monomer and precursor - Google Patents [patents.google.com]
- 8. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
A Comparative Guide to 2-(6-Benzamido-9H-purin-9-yl)acetic acid and its Analogs in the Context of Drug-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Acquired Resistance in Oncology
The development of resistance to chemotherapy and targeted agents is a primary cause of treatment failure in a vast majority of cancer patients.[1] Initially effective therapies can become obsolete as cancer cells employ a variety of mechanisms to evade cytotoxic insults. These mechanisms include the upregulation of drug efflux pumps, alterations in drug targets, activation of alternative signaling pathways, and enhanced DNA repair capabilities. Consequently, there is a persistent and urgent need for novel therapeutic agents that can either circumvent these resistance mechanisms or re-sensitize resistant cancer cells to existing treatments.
Purine analogs have long been a cornerstone of cancer chemotherapy, with drugs like mercaptopurine and fludarabine being used for decades. Their mechanism often involves interference with DNA synthesis and cellular metabolism. This guide focuses on a specific class of N6-substituted purine derivatives, with a spotlight on 2-(6-Benzamido-9H-purin-9-yl)acetic acid . While direct experimental data on this particular compound in resistant cell lines is not yet available in the public domain, this guide will provide a comprehensive comparison of its structural analogs and related N6-benzoyladenine derivatives. By examining the structure-activity relationships (SAR) and the performance of these analogs against resistant cancer models, we can extrapolate the potential of this compound as a candidate for further investigation in overcoming drug resistance.
Comparative Analysis of Purine Analogs in Resistant Cell Lines
To contextualize the potential efficacy of novel purine analogs, it is essential to establish a baseline using standard-of-care chemotherapeutic agents and their corresponding resistant cell line models. The following tables summarize the reported 50% inhibitory concentration (IC50) values for doxorubicin and paclitaxel in sensitive versus resistant cell lines. This data starkly illustrates the magnitude of acquired drug resistance.
Table 1: Comparative Activity of Doxorubicin in Sensitive vs. Resistant Breast Cancer Cell Lines
| Cell Line | Description | Doxorubicin IC50 (µM) | Resistance Fold-Increase | Reference |
| MCF-7 | Doxorubicin-sensitive (parental) | 1.65 | - | [2] |
| MCF-7/Dox | Doxorubicin-resistant | 128.5 | ~78-fold | [2] |
| MCF-7 | Doxorubicin-sensitive (parental) | 3.09 (µg/mL) | - | [3] |
| MCF-7/ADR | Doxorubicin-resistant | 13.2 (µg/mL) | ~4.3-fold | [3] |
| MCF-7/MDR1 | Doxorubicin-resistant | 34.8 (µg/mL) | - | [4] |
Table 2: Comparative Activity of Paclitaxel in Sensitive vs. Resistant Lung Cancer Cell Lines
| Cell Line | Description | Paclitaxel IC50 (µg/L) | Resistance Fold-Increase | Reference |
| A549 | Paclitaxel-sensitive (parental) | 10.18 | - | [5] |
| A549/Taxol | Paclitaxel-resistant | 248.68 | ~24.4-fold | [5] |
These tables clearly demonstrate the significant challenge posed by drug resistance. A novel compound would be considered promising if it either shows potent activity in the resistant cell lines or exhibits a significantly lower resistance fold-increase compared to standard therapies.
The Potential of N6-Benzoyladenine Derivatives
The core structure of this compound belongs to the N6-benzoyladenine class of compounds. Research into this class has revealed interesting biological activities. For instance, various N6-benzoyladenine derivatives have been identified as inhibitors of BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[6] BRD4 is a key epigenetic reader and transcriptional regulator, making it a compelling target for cancer therapy.[6] The discovery that N6-benzoyladenine derivatives can inhibit BRD4 suggests a potential mechanism of action for this class of compounds that is distinct from traditional DNA-damaging agents.[6] This could be particularly advantageous in overcoming resistance mechanisms that are specific to DNA-targeting drugs.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of purine analogs is heavily influenced by the nature and position of their substituents. Key positions for modification on the purine scaffold are the C2, C6, and N9 positions.
-
C6-Position: The benzamido group at the C6 position of the topic compound is a significant modification. Structure-activity relationship studies on substituted purines have shown that modifications at this position are crucial for their biological activity, including the inhibition of enzymes like topoisomerase II.[7]
-
N9-Position: The acetic acid moiety at the N9 position introduces a polar, ionizable group. This could influence the compound's solubility, cell permeability, and potential interactions with molecular targets.
The combination of an aromatic benzoyl group at N6 and a carboxylic acid at N9 in "this compound" presents a unique chemical entity that warrants investigation for its ability to overcome drug resistance.
Experimental Protocols for Evaluating Activity in Resistant Cell Lines
To rigorously assess the potential of "this compound" or its analogs, a series of well-defined in vitro experiments are necessary.
Development of Drug-Resistant Cell Lines
A common method for generating drug-resistant cell lines is through continuous exposure to escalating concentrations of a specific chemotherapeutic agent.
Step-by-Step Protocol:
-
Parental Cell Line Culture: Begin with a well-characterized, drug-sensitive cancer cell line (e.g., MCF-7 or A549). Culture the cells in their recommended medium under standard conditions (37°C, 5% CO2).
-
Initial Drug Exposure: Treat the cells with the chosen drug (e.g., doxorubicin or paclitaxel) at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the drug concentration in a stepwise manner. This process can take several months.
-
Resistance Confirmation: Periodically assess the resistance level by performing a cell viability assay (e.g., MTT assay) to determine the IC50 of the drug in the treated cells compared to the parental cells. A significant increase in the IC50 value indicates the development of resistance.
-
Resistant Cell Line Maintenance: Once a stable resistant cell line is established, it should be maintained in a medium containing a maintenance dose of the drug to preserve the resistant phenotype.
Cell Viability and Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed both the parental (sensitive) and the resistant cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a standard drug (e.g., doxorubicin) for 48-72 hours. Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound in each cell line.
Visualizing Experimental Workflows and Potential Mechanisms
Workflow for Developing and Testing Compounds in Resistant Cell Lines
Caption: Workflow for generating and screening compounds in drug-resistant cell lines.
Potential Signaling Pathway for N6-Benzoyladenine Derivatives
Caption: Hypothesized mechanism of action via BRD4 inhibition.
Conclusion and Future Directions
While direct evidence for the activity of "this compound" in resistant cancer cell lines is currently lacking, the broader class of N6-benzoyladenine and related purine derivatives holds considerable promise. Their potential to act through mechanisms like BRD4 inhibition offers a rational avenue for overcoming resistance to conventional chemotherapeutics.[6]
The path forward requires a systematic evaluation of "this compound" and a library of its close analogs. By employing the experimental protocols outlined in this guide, researchers can generate the crucial data needed to ascertain its efficacy in clinically relevant drug-resistant models. Comparing its performance against both sensitive and resistant cell line pairs, and benchmarking it against standard drugs like doxorubicin and paclitaxel, will provide a clear indication of its therapeutic potential. Further mechanistic studies would then be warranted to elucidate its precise mode of action and to identify biomarkers that could predict sensitivity to this novel class of compounds.
References
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ICE Bioscience. (2025, June 25). drug-resistant cancer cell panel for screening therapeutic strategies. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. [Table]. Retrieved from [Link]
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Vančo, J., et al. (n.d.). N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values of paclitaxel in A549 attached and A549 floating cells. [Figure]. Retrieved from [Link]
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Frédérick, R., et al. (2020). Structure activity relationship, 6-modified purine riboside analogues to activate hSTING, stimulator of interferon genes. PubMed. Retrieved from [Link]
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Menendez, J. A., et al. (2021). MCF-7 Drug Resistant Cell Lines Switch Their Lipid Metabolism to Triple Negative Breast Cancer Signature. PubMed. Retrieved from [Link]
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Tang, B., et al. (n.d.). Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol. PubMed Central. Retrieved from [Link]
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Larsen, A. K., et al. (n.d.). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. AACR Journals. Retrieved from [Link]
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Al-Oqail, M. M., et al. (2025). Evaluation of the Antibacterial, Antioxidant, Anticancer, and Antidiabetic Activities of the Leaves and Inflorescences of Crassula capitella. MDPI. Retrieved from [Link]
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Wang, Y., et al. (n.d.). Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. PubMed Central. Retrieved from [Link]
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Castiglioni, S., et al. (n.d.). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 of A549 cells after 24-, 48-, 72-h incubation with paclitaxel. [Table]. Retrieved from [Link]
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Khan, I., et al. (2019). The anticancer activity of visnagin, isolated from Ammi visnaga L., against the human malignant melanoma cell lines, HT 144. PubMed. Retrieved from [Link]
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Zhang, X., et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Spandidos Publications. Retrieved from [Link]
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Christodoulou, M. S., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. MDPI. Retrieved from [Link]
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Ximbio. (n.d.). MCF7/Let R -1 Cell Line. Retrieved from [Link]
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Ummanni, R., et al. (2020). Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells. NIH. Retrieved from [Link]
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Chen, Y., et al. (n.d.). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. PubMed Central. Retrieved from [Link]
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Christodoulou, M. S., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. PubMed Central. Retrieved from [Link]
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Szymański, P., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. NIH. Retrieved from [Link]
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El-Sayed, S. M., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Retrieved from [Link]
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Noguchi-Yachide, T., et al. (2015). Discovery and structure-activity relationship studies of N6-benzoyladenine derivatives as novel BRD4 inhibitors. PubMed. Retrieved from [Link]
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Yilmaz, V. T., et al. (n.d.). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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ResearchGate. (2025, October 15). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. [PDF]. Retrieved from [Link]
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Wujec, M., et al. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI. Retrieved from [Link]
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Vickers, P. J., et al. (n.d.). A Multidrug-Resistant MCF-7 Human Breast Cancer Cell Line Which Exhibits Cross-Resistance to Antiestrogens and Hormone-Independent Tumor Growth in Vivo. PubMed. Retrieved from [Link]
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Chen, Y., et al. (2020). Analysis of Differential Expression Proteins of Paclitaxel-Treated Lung Adenocarcinoma Cell A549 Using Tandem Mass Tag-Based Quantitative Proteomics. NIH. Retrieved from [Link]
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ResearchGate. (n.d.). The anticancer activity of visnagin, isolated from Ammi visnaga L., against the human malignant melanoma cell lines, HT 144. [Request PDF]. Retrieved from [Link]
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Validating the anticancer effects of "2-(6-Benzamido-9H-purin-9-yl)acetic acid" in vivo
In Vivo Anticancer Efficacy & Safety Profiling
Executive Summary & Compound Profile
2-(6-Benzamido-9H-purin-9-yl)acetic acid (BPAA) represents a specialized subclass of purine analogues. Structurally, it features an adenine core protected at the
While often utilized as a monomer in Peptide Nucleic Acid (PNA) synthesis, its structural homology to established purine antimetabolites (e.g., 6-Mercaptopurine , Fludarabine ) suggests potential utility as a therapeutic candidate. The benzamide group significantly alters lipophilicity compared to native adenine, potentially enhancing membrane permeability, while the acetic acid tail offers unique solubility and conjugation properties.
Objective of this Guide: To provide a rigorous, self-validating in vivo workflow to determine if BPAA exhibits superior efficacy or safety profiles compared to the clinical "Gold Standard" purine antimetabolites.
Mechanism of Action (Hypothesis & Validation)
To validate BPAA, we must first establish its theoretical mechanism. As a purine derivative, the primary hypothesis is DNA Synthesis Inhibition via the antimetabolite pathway.[1] The
Pathway Visualization: Purine Antimetabolite Cascade
Figure 1: Hypothesized Mechanism of Action (MoA) for BPAA. The compound must traverse the cell membrane, undergo metabolic activation, and disrupt DNA replication.
Comparative Analysis: BPAA vs. Alternatives
When publishing validation data, you must benchmark against known agents.
| Feature | Candidate: BPAA | Comparator: 6-Mercaptopurine (6-MP) | Comparator: Fludarabine |
| Chemical Class | Thiopurine Antimetabolite | Fluorinated Nucleotide Analog | |
| Solubility | pH-dependent (Acetic acid tail allows salt formation) | Poor (requires alkaline pH) | Moderate (Phosphate form used) |
| Metabolic Stability | High: Benzoyl group protects | Low: Rapidly oxidized by Xanthine Oxidase (XO). | High: Fluorine atom confers ADA resistance. |
| Primary Toxicity | Unknown (Target of Study) | Myelosuppression (Bone Marrow) | Neurotoxicity / Immunosuppression |
| Validation Goal | Demonstrate | Benchmark Efficacy | Benchmark Potency |
In Vivo Validation Protocol (Xenograft Model)
This protocol ensures scientific integrity by adhering to ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments).
Phase A: Formulation & Dose Finding
Unlike 6-MP, BPAA contains a carboxylic acid.
-
Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.
-
pH Adjustment: The acetic acid moiety requires buffering (pH 7.4) using 1N NaOH to ensure solubility without precipitation in the peritoneum.
-
MTD Study: Administer escalating doses (e.g., 10, 30, 50 mg/kg) IP to non-tumor bearing mice (n=3/group) to define the Maximum Tolerated Dose (MTD).
Phase B: Efficacy Study Workflow
Figure 2: Step-by-step Xenograft Workflow. Critical checkpoints are Staging and Randomization to eliminate bias.
Experimental Groups
-
Vehicle Control: (Solvent only) - Negative Control
-
Positive Control: 6-Mercaptopurine (30 mg/kg, IP, Daily) - Benchmark
-
BPAA Low Dose: (15 mg/kg, IP, Daily)
-
BPAA High Dose: (30 mg/kg, IP, Daily)
Data Collection Parameters
-
Tumor Volume (
): Measured via digital calipers every 3 days.-
Formula:
-
-
Body Weight: Surrogate marker for systemic toxicity.
weight loss requires euthanasia (humane endpoint).
Data Presentation & Analysis
When publishing your comparison, present the data in the following standardized format.
Table 1: Representative Efficacy Data (Day 21)
Note: Values below are representative of a successful validation profile.
| Group | Mean Tumor Vol ( | TGI (%)* | Survival Rate | Toxicity (Body Weight Loss) |
| Vehicle | - | 100% | -2% | |
| 6-MP (30 mg/kg) | 54.1% | 90% | -12% (Moderate) | |
| BPAA (15 mg/kg) | 35.0% | 100% | -3% (Low) | |
| BPAA (30 mg/kg) | 59.1% | 100% | -5% (Low) |
*TGI (Tumor Growth Inhibition) =
Interpretation: If BPAA achieves similar TGI (59.1%) to 6-MP (54.1%) but with significantly less body weight loss (-5% vs -12%), it validates the hypothesis that the Benzoyl protection or Acetic acid modification improves the therapeutic index, likely by reducing off-target toxicity in the gut or bone marrow.
Troubleshooting & Causality
-
Issue: BPAA precipitates at the injection site.
-
Causality: The acetic acid group is protonated at acidic pH.
-
Solution: Ensure final formulation pH is 7.2–7.4 using a Phosphate Buffered Saline (PBS) base.
-
-
Issue: Lack of efficacy despite in vitro potency.
-
Causality: The
-benzoyl group might be too stable, preventing conversion to the active adenine metabolite. -
Solution: Perform a Pharmacokinetic (PK) study to measure plasma levels of free Adenine-9-acetic acid vs. the parent BPAA.
-
References
-
Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893.
-
Galmarini, C. M., et al. (2002). Nucleoside analogues: mechanisms of drug resistance and reversal strategies. Leukemia, 16, 1748–1754.
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Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102, 1555–1577.
-
Hollingshead, M. G. (2008). Antitumor Efficacy Testing in Rodents. Journal of the National Cancer Institute, 100(21), 1500–1510.
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A Strategic Guide to the Cross-Validation of "2-(6-Benzamido-9H-purin-9-yl)acetic acid" Binding Targets
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is the unambiguous identification and validation of the molecule's biological targets. This guide provides a comprehensive, in-depth framework for the cross-validation of the binding targets for the novel purine analog, "2-(6-Benzamido-9H-purin-9-yl)acetic acid."
The purine scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of protein families.[1][2] Consequently, a systematic and multi-pronged approach is essential to confidently identify the true biological targets of "this compound" and differentiate them from off-target interactions. This guide eschews a rigid, one-size-fits-all template in favor of a logical, field-proven workflow that integrates multiple experimental strategies to build a robust, cross-validated target profile.
Based on the core structure of "this compound," we can hypothesize its potential interaction with several key protein families that are known to bind purine analogs. These include, but are not limited to, protein kinases, G-protein coupled receptors (GPCRs), phosphodiesterases (PDEs), and xanthine oxidase.[3][4][5][6] This guide will delineate a staged approach, beginning with broad, unbiased screening methods to generate initial hypotheses, followed by specific, cell-based assays to confirm target engagement, and culminating in orthogonal validation techniques to establish a causal link between target modulation and cellular phenotype.
Part 1: Initial Target Identification - Casting a Wide Net
The first step in our validation journey is to generate a list of high-confidence candidate binding partners for "this compound." This is best achieved using unbiased, proteome-wide screening methods that do not require a priori knowledge of the potential targets.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique for identifying protein-small molecule interactions.[7][8] It involves immobilizing the small molecule of interest (the "bait") on a solid support and using it to "fish" for interacting proteins ("prey") from a cell lysate.
-
Synthesis of an Affinity Probe: Synthesize a derivative of "this compound" that incorporates a linker and an affinity tag (e.g., biotin) at a position that is not critical for target binding.
-
Immobilization: Covalently attach the affinity probe to a solid support, such as streptavidin-coated magnetic beads.
-
Cell Lysis: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of protein-ligand complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified proteins to those from a control experiment (e.g., using beads without the immobilized compound) to identify specific binders.
Kinobeads Competition Binding Assay
Given that a vast number of purine analogs are kinase inhibitors, a kinobeads assay is a highly relevant initial screen.[1][4] This chemical proteomics approach uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a significant portion of the cellular kinome.[9] The test compound is then used to compete for binding, and the displaced kinases are identified and quantified by mass spectrometry.
-
Cell Lysis: Prepare a native lysate from one or more cell lines to maximize kinome coverage.
-
Compound Incubation: Incubate the lysate with varying concentrations of "this compound."
-
Kinobeads Incubation: Add the kinobeads to the lysate-compound mixture. Kinases not bound by the test compound will bind to the beads.
-
Enrichment and Digestion: Isolate the kinobeads, wash away unbound proteins, and perform on-bead digestion of the captured kinases.
-
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry.
-
Data Analysis: Determine the dose-dependent displacement of each kinase by the test compound to generate a selectivity profile and determine apparent dissociation constants (Kdapp).
| Method | Principle | Advantages | Limitations |
| AP-MS | Immobilized compound pulls down interacting proteins from a cell lysate for identification by mass spectrometry. | Unbiased, proteome-wide screen. Identifies direct binding partners. | Requires chemical modification of the compound. May miss transient or weak interactions. Can have issues with non-specific binding. |
| Kinobeads | Competition binding between the test compound and immobilized broad-spectrum kinase inhibitors for binding to endogenous kinases. | Profiles selectivity against a large panel of endogenous kinases. Provides quantitative binding affinity data. | Limited to ATP-competitive binders.[10] May not capture all kinases, especially those with low expression. |
Part 2: Confirming Target Engagement in a Cellular Milieu
Once a list of putative targets is generated, it is crucial to confirm that "this compound" directly engages these targets in their native cellular environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[11][12]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein. This stabilization can be detected by heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble target protein remaining.
-
Cell Treatment: Treat intact cells with "this compound" or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures for a fixed time.
-
Lysis: Lyse the cells to release their contents.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of the putative target protein in the soluble fraction using a specific antibody-based method (e.g., Western blot or ELISA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.
-
Cell Treatment: Treat intact cells with a range of concentrations of "this compound."
-
Heating: Heat all samples to a single, optimized temperature that causes partial denaturation of the target protein in the absence of the ligand.
-
Lysis, Separation, and Detection: Follow steps 3-5 from the melt curve protocol.
-
Data Analysis: Plot the amount of soluble protein as a function of compound concentration to generate a dose-response curve, from which an EC50 for target engagement can be determined.
Part 3: Orthogonal Validation - Establishing Causality
Confirming direct target binding is a significant step, but it does not definitively prove that the observed cellular effects of the compound are mediated through this target. Orthogonal validation methods are therefore essential to establish this causal link.
Genetic Validation using CRISPR-Cas9
CRISPR-Cas9 gene editing is a powerful tool for target validation.[13][14] By knocking out or mutating the gene encoding the putative target protein, we can directly assess whether the target is required for the compound's activity.[15]
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) that target a critical exon of the putative target gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the appropriate cell line with the CRISPR-Cas9 construct and select for cells that have been successfully edited.
-
Validation of Knockout: Confirm the knockout of the target protein at the DNA, RNA, and protein levels (e.g., by sequencing, qPCR, and Western blot).
-
Phenotypic Assay: Treat both the wild-type and knockout cell lines with "this compound" and measure a relevant cellular phenotype (e.g., cell viability, signaling pathway modulation).
-
Data Analysis: If the knockout cells are resistant to the compound's effects compared to the wild-type cells, this provides strong evidence that the compound acts through the targeted protein.
Biochemical and Enzymatic Assays
In vitro biochemical assays using purified, recombinant target protein are essential for quantifying the direct interaction between the compound and its target. These assays can determine key parameters such as the binding affinity (Kd) and, for enzymes, the inhibitory concentration (IC50). Comparing these in vitro values with the cellular target engagement EC50 from CETSA and the cellular phenotypic IC50 provides a powerful cross-validation of the target's relevance.
Comparison with Known Ligands
A crucial validation step involves comparing the cellular and molecular phenotype induced by "this compound" with that of well-characterized, selective inhibitors or activators of the putative target. A strong correlation in their effects on downstream signaling pathways or gene expression profiles provides compelling evidence for a shared mechanism of action.
Part 4: A Comparative Overview of Target Validation Methodologies
The following table provides a comprehensive comparison of the discussed experimental approaches, highlighting their respective strengths and considerations.
| Method | Principle | Throughput | Data Output | Key Advantage | Potential Pitfalls |
| AP-MS | Affinity capture of interacting proteins | Low to Medium | List of potential binding partners | Unbiased, proteome-wide discovery | Requires compound modification; non-specific binders |
| Kinobeads | Competition for binding to immobilized kinase inhibitors | High | Kinase selectivity profile, Kdapp | Broad kinome coverage; quantitative | Limited to ATP-competitive binders; in vitro (lysate) |
| CETSA | Ligand-induced thermal stabilization of target protein | Medium to High | Target engagement confirmation, cellular EC50 | Confirms binding in intact cells; label-free | Requires a specific antibody for detection |
| CRISPR-Cas9 | Genetic ablation of the target gene | Low | Functional validation of target's role in MoA | Provides strong evidence for causality | Potential for off-target gene editing; clonal variation |
| Biochemical Assays | Direct interaction with purified recombinant protein | High | Binding affinity (Kd), enzymatic activity (IC50) | Highly quantitative; allows mechanistic studies | May not reflect cellular context (e.g., PTMs) |
Conclusion
The identification and validation of a drug's binding targets is a cornerstone of modern drug discovery, providing the mechanistic foundation for its therapeutic application. For a novel compound like "this compound," a single experimental result is insufficient to make a confident target assignment. The cross-validation strategy outlined in this guide, which progresses from broad, unbiased screening to highly specific cellular and genetic validation, provides a robust framework for building a compelling, multi-faceted case for the compound's mechanism of action. By integrating data from orthogonal approaches such as AP-MS, Kinobeads, CETSA, and CRISPR-Cas9, researchers can move forward with a high degree of confidence in their chosen targets, ultimately increasing the probability of success in downstream drug development efforts.
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Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
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Jacobson, K. A., & Costanzi, S. (2012). Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(5), 1361–1369. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
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A Comparative Guide to Two Purine-Based Bioactive Scaffolds: 2-(6-Benzamido-9H-purin-9-yl)acetic acid vs. N6-benzyladenosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of small molecule therapeutics, purine derivatives have consistently emerged as privileged scaffolds, demonstrating a remarkable breadth of biological activities. This guide provides a detailed, objective comparison between two distinct classes of purine-based compounds: the relatively unexplored 2-(6-Benzamido-9H-purin-9-yl)acetic acid and the extensively studied N6-benzyladenosine derivatives . While direct comparative experimental data is not yet available, this guide will synthesize existing research on structurally related compounds to infer potential activities and offer a framework for future investigation.
Introduction to the Molecular Contenders
At first glance, both compound classes share a common purine core, yet their substitutions at the N6 and N9 positions suggest divergent biological roles.
N6-benzyladenosine derivatives are characterized by a benzyl group attached to the exocyclic amine at the 6-position of the purine ring, typically with a ribose moiety at the N9 position. This class of compounds is well-established as modulators of adenosine receptors, with extensive research into their anticancer and cytostatic properties.
This compound , in contrast, features a benzamido group (an amide linkage to a benzene ring) at the N6 position and an acetic acid moiety at the N9 position. The biological profile of this specific molecule is not well-documented in publicly available literature. However, by examining its constituent parts—the 6-benzamido purine and the N9-acetic acid group—we can infer its potential activities.
Structural and Mechanistic Divergence: A Tale of Two Substitutions
The key to understanding the differing biological activities of these two classes lies in the nature of their N6 and N9 substituents.
N6-Substituent: A Key Determinant of Target Interaction
The N6 position of the purine ring is crucial for interaction with a variety of biological targets. The difference between a benzylamino and a benzamido group at this position is significant.
-
N6-benzyladenosine derivatives: The flexible benzylamino linkage allows for a wide range of conformations, facilitating binding to the orthosteric site of adenosine receptors. Modifications to the benzyl ring have been extensively explored to modulate affinity and selectivity for the A1, A2A, A2B, and A3 adenosine receptor subtypes.
-
This compound: The benzamido group introduces a carbonyl moiety and a more rigid, planar structure compared to the benzylamino group. This structural feature may direct its activity away from adenosine receptors and towards enzymatic targets. Research on the closely related compound, 6-(N-benzoylamino)purine , has shown it to be a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism.[1] The benzamido group plays a crucial role in binding to the enzyme's active site through hydrogen bonding and hydrophobic interactions.[1]
N9-Substituent: Influencing Bioavailability and Activity
The substituent at the N9 position significantly impacts the compound's overall properties, including its solubility, cell permeability, and potential for additional biological interactions.
-
N6-benzyladenosine derivatives: The presence of a ribose moiety at the N9 position is characteristic of adenosine analogs and is often critical for adenosine receptor binding.
-
This compound: The N9-acetic acid group is a notable feature. Studies on other purine derivatives have indicated that an N9-acetic acid side chain can enhance inhibitory activity against enzymes like 15-lipoxygenase (15-LOX).[2] Furthermore, this acidic moiety is likely to increase the compound's water solubility, which could have implications for its pharmacokinetic profile.
Comparative Biological Activities: Knowns and Inferences
| Feature | N6-benzyladenosine Derivatives | This compound (Inferred) |
| Primary Mechanism | Adenosine Receptor Agonism/Antagonism | Enzyme Inhibition (e.g., Xanthine Oxidase, 15-LOX) |
| Cellular Effects | - Cell cycle arrest at G0/G1 phase- Induction of apoptosis- Modulation of cAMP levels | - Potential modulation of purine metabolism- Possible anti-inflammatory effects via 15-LOX inhibition- Potential for mild, dose-dependent anticancer activity |
| Therapeutic Potential | Anticancer, Anti-inflammatory, Cardioprotective | Gout, Hyperuricemia, Inflammatory disorders, Cancer |
Visualizing the Mechanistic Landscape
To better understand the potential signaling pathways and experimental workflows, the following diagrams are provided.
Caption: Postulated signaling pathways for the two purine derivative classes.
Caption: General experimental workflow for evaluating purine derivatives.
Experimental Protocols: A Guide to Comparative Evaluation
To empirically validate the inferred differences and directly compare these two classes of compounds, the following experimental protocols are recommended.
Protocol 1: Synthesis of this compound
Rationale: This protocol outlines a potential synthetic route based on established methods for purine modification. The key steps involve the N9-alkylation of a 6-chloropurine intermediate followed by nucleophilic substitution at the C6 position with benzamide.
Step-by-Step Methodology:
-
N9-Alkylation: React 6-chloropurine with ethyl bromoacetate in the presence of a non-nucleophilic base (e.g., potassium carbonate) in an aprotic polar solvent (e.g., DMF). Monitor the reaction by TLC until the starting material is consumed. The product, ethyl 2-(6-chloro-9H-purin-9-yl)acetate, is then isolated by extraction and purified by column chromatography.
-
Nucleophilic Aromatic Substitution: The purified ethyl 2-(6-chloro-9H-purin-9-yl)acetate is reacted with benzamide in the presence of a base (e.g., sodium hydride) in a suitable solvent (e.g., DMF) at elevated temperature. The progress of the reaction is monitored by TLC.
-
Ester Hydrolysis: The resulting ethyl 2-(6-benzamido-9H-purin-9-yl)acetate is subjected to hydrolysis using a base (e.g., lithium hydroxide) in a mixture of THF and water to yield the final product, this compound.
-
Purification and Characterization: The final product is purified by recrystallization or column chromatography and its structure confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Comparative In Vitro Enzyme Inhibition Assays
Rationale: To test the hypothesis that this compound acts as an enzyme inhibitor, its activity against xanthine oxidase and 15-lipoxygenase should be compared to a representative N6-benzyladenosine derivative.
Step-by-Step Methodology:
-
Xanthine Oxidase Inhibition Assay:
-
Utilize a commercially available xanthine oxidase assay kit.
-
Prepare a range of concentrations for both test compounds.
-
The assay measures the oxidation of xanthine to uric acid, which can be monitored spectrophotometrically.
-
Incubate the enzyme with the test compounds for a predetermined time before adding the substrate.
-
Measure the rate of uric acid formation and calculate the IC50 values for each compound. Allopurinol can be used as a positive control.
-
-
15-Lipoxygenase Inhibition Assay:
-
Use a commercial 15-LOX inhibitor screening assay kit.
-
The assay typically measures the hydroperoxidation of linoleic acid, which can be detected colorimetrically or fluorometrically.
-
Follow the kit manufacturer's instructions for incubating the enzyme with the test compounds and substrate.
-
Determine the IC50 values for both compounds. A known 15-LOX inhibitor should be used as a positive control.
-
Protocol 3: Adenosine Receptor Binding and Functional Assays
Rationale: To confirm the differential effects on adenosine receptors, both compounds should be screened in radioligand binding and functional assays for all four adenosine receptor subtypes (A1, A2A, A2B, and A3).
Step-by-Step Methodology:
-
Radioligand Binding Assays:
-
Use cell membranes prepared from cell lines stably expressing each human adenosine receptor subtype.
-
Perform competitive binding assays using a specific high-affinity radioligand for each receptor subtype (e.g., [³H]CCPA for A1, [³H]ZM241385 for A2A, [¹²⁵I]AB-MECA for A3).
-
Incubate the membranes with the radioligand and increasing concentrations of the test compounds.
-
Measure the displacement of the radioligand and calculate the Ki values for each compound at each receptor subtype.
-
-
cAMP Functional Assays:
-
Use whole cells expressing the relevant adenosine receptor.
-
For A2A and A2B receptors (Gs-coupled), measure the stimulation of cAMP production in the presence of the test compounds.
-
For A1 and A3 receptors (Gi-coupled), first stimulate cAMP production with forskolin and then measure the inhibition of cAMP levels by the test compounds.
-
cAMP levels can be quantified using commercially available kits (e.g., HTRF, ELISA).
-
Determine the EC50 or IC50 values for each compound at each receptor subtype.
-
Conclusion: Charting a Course for Future Research
This guide highlights the significant, albeit partially inferred, differences between this compound and N6-benzyladenosine derivatives. While N6-benzyladenosine derivatives are well-established adenosine receptor modulators with a wealth of supporting data, the biological profile of this compound remains largely unexplored.
Based on the analysis of its structural components, it is plausible that this benzamido-purine derivative functions primarily as an enzyme inhibitor, with potential applications in the treatment of gout, inflammation, and possibly cancer. The presence of the N9-acetic acid moiety may confer favorable pharmacokinetic properties and contribute to its biological activity.
Direct, head-to-head experimental evaluation using the protocols outlined in this guide is essential to validate these hypotheses and to fully elucidate the therapeutic potential of this compound. Such studies will not only provide a clearer understanding of this specific compound but will also contribute to the broader knowledge of structure-activity relationships within the versatile purine scaffold.
References
-
Ali, I., et al. (2022). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 12(8), 4785-4829. [Link]
-
Castiglioni, S., et al. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents in Medicinal Chemistry, 13(4), 672-678. [Link]
-
Dutta, S. P., et al. (1975). Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. Journal of Medicinal Chemistry, 18(8), 780-783. [Link]
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Gao, Z., et al. (2001). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical Pharmacology, 62(10), 1381-1391. [Link]
-
Jacobson, K. A., et al. (1995). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of Medicinal Chemistry, 38(10), 1720-1735. [Link]
-
Kim, J., et al. (1994). Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. Journal of Medicinal Chemistry, 37(21), 3614-3621. [Link]
-
Khan, I., et al. (2018). 6-(N-benzoylamino)purine as a novel and potent inhibitor of xanthine oxidase: Inhibition mechanism and molecular modeling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1339-1347. [Link]
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Vanda, D., et al. (2015). Synthesis of Novel N9-Substituted Purine Derivatives From Polymer Supported α-Amino Acids. ACS Combinatorial Science, 17(7), 426-432. [Link]
-
Wójcik-Pszczoła, K., et al. (2018). STUDIES OF NEW PURINE DERIVATIVES WITH ACETIC ACID MOIETY IN HUMAN KERATINOCYTES. Acta Poloniae Pharmaceutica, 75(1), 121-126. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(6-Benzamido-9H-purin-9-yl)acetic acid
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical substances, including their final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(6-Benzamido-9H-purin-9-yl)acetic acid, a specialized purine derivative used in research.
Given the absence of a specific, dedicated Safety Data Sheet (SDS) for this exact compound, this protocol is synthesized from the safety profiles of its constituent chemical classes—purine analogs, benzamides, and carboxylic acids—and grounded in established best practices for laboratory chemical waste management. The core principle is to treat the compound with a conservative level of caution, ensuring the highest standards of safety and regulatory compliance.
Hazard Identification and Risk Assessment
Before handling any waste, it is crucial to understand the potential hazards. The molecular structure of this compound suggests several potential risks based on its functional groups:
-
Purine Analogs : While many purines are biocompatible, some synthetic analogs can have unknown toxicological profiles. It is prudent to handle them as potentially bioactive.
-
Benzamide Moiety : Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[1] This warrants careful handling to avoid ingestion and dust inhalation.
-
Acetic Acid Group : The carboxylic acid functional group imparts acidic properties. While it is a solid, contamination with water could create a corrosive local environment.
-
Solid/Particulate Nature : As a solid, the primary exposure risk is through the inhalation of dust or inadvertent ingestion.[2][3][4]
A structurally similar compound, 2-(6-(((Benzhydryloxy)carbonyl)amino)-9H-purin-9-yl)acetic acid, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[5] It is reasonable to assume a similar hazard profile for the topic compound.
Therefore, this compound should be handled as a solid organic chemical that is potentially harmful, an irritant, and requires disposal as regulated chemical waste.
Personal Protective Equipment (PPE)
Proper attire is the first line of defense against chemical exposure. When handling this compound for disposal, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles.[6] | Protects eyes from dust and potential splashes. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact with the chemical. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable.[3] | Minimizes the risk of inhaling fine particles. |
Spill Management Protocol
Accidents happen, and a clear, immediate response plan is essential. For small spills of solid this compound:
-
Evacuate and Ventilate : Ensure the immediate area is clear and, if safe to do so, increase ventilation to the space.[6]
-
Don PPE : Before attempting any cleanup, don the appropriate PPE as listed in the table above.
-
Contain the Spill : Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent dust from becoming airborne.[7]
-
Collect the Material : Carefully sweep or scoop the material and absorbent into a designated, sealable waste container.[2][4][6] Avoid actions that create dust.
-
Decontaminate : Wipe the spill area with a damp cloth or paper towel. The cleaning materials must also be disposed of as hazardous waste.
-
Label and Dispose : Seal and label the waste container as "Hazardous Waste" and follow the disposal procedures outlined below.
Step-by-Step Disposal Procedure
The guiding principle for chemical disposal is that waste should never be mixed with other waste streams unless explicitly permitted, and containers must be appropriate, sealed, and clearly labeled.[8][9][10]
Step 1: Waste Characterization and Segregation
-
Classification : This compound should be classified as Solid, Non-Halogenated Organic Waste . The absence of halogens (F, Cl, Br, I) is a critical distinction, as halogenated and non-halogenated wastes have different disposal pathways and costs.[11]
-
Segregation : Do not mix this waste with other waste types like liquids, sharps, or biohazards.[9][12] Keep acids and bases separate.[12]
Step 2: Container Selection and Labeling
-
Container : Use a chemically compatible, sealable container.[8][10][13] The original product container is often the best choice.[10] Ensure the container is in good condition, free of leaks, and has no external contamination.[8]
-
Labeling : As soon as the first quantity of waste is added, the container must be labeled.[8] The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date accumulation started.
-
Step 3: Accumulation and Storage
-
Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] This area should be under the control of laboratory personnel.
-
Conditions : Keep the container tightly closed except when adding waste.[8][10][14] Store in a cool, dry, and well-ventilated location away from incompatible materials like strong oxidizing agents or bases.[1]
-
Secondary Containment : It is best practice to place the waste container within a larger, unbreakable container (like a plastic tub) to contain any potential leaks or spills.[8]
Step 4: Final Disposal
-
Contact EHS : Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office for pickup.[14]
-
Professional Disposal : The EHS department will consolidate the waste for transport to a licensed and approved waste disposal facility.[1][15] The ultimate disposal method is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to manage emissions.[2][16]
-
Regulatory Compliance : This entire process is governed by regulations from agencies like the U.S. Environmental Protection Agency (EPA).[14][17] Your EHS office ensures that disposal is performed in full compliance with all federal, state, and local laws.[3][15]
Logical Framework for Waste Disposal
The decision-making process for handling and disposing of this compound can be visualized as follows:
Caption: Decision workflow for the safe disposal of this compound.
References
-
National Institutes of Health. (2022). Waste Disposal Guide. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]
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Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: 2-(6-(((Benzhydryloxy)carbonyl)amino)-9H-purin-9-yl)acetic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet: Purine, 99%. Retrieved from [Link]
-
Univar Solutions. (2018). Safety Data Sheet: Acetic acid 99.85%. Retrieved from [Link]
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Suvchem Laboratory Chemicals. (n.d.). Benzamide (For Synthesis) Safety Data Sheet. Retrieved from [Link]
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Environmental Marketing Services. (2025). Effective Laboratory Waste Management. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). The SW-846 Compendium. Retrieved from [Link]
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Ohio.gov. (n.d.). Material Name: Acetic Acid. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(6-Benzamido-9H-purin-9-yl)acetic acid
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2-(6-Benzamido-9H-purin-9-yl)acetic acid, a purine derivative that demands meticulous handling. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each procedural step is critical.
Hazard Assessment and Core Principles
Before handling this compound, a thorough risk assessment is paramount. The primary hazards associated with this compound, extrapolated from similar chemical structures, are:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Skin Irritation : Causes skin irritation upon contact.[1]
-
Eye Irritation : Causes serious eye irritation.[1]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust.[1]
Given these potential hazards, the core principle of handling this compound is the prevention of direct contact and aerosol inhalation . All handling procedures should be designed to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the most critical immediate step to mitigate the risks associated with this compound. The minimum required PPE includes a lab coat, protective eyewear, appropriate gloves, long pants, and closed-toe shoes.[2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes and airborne particles, preventing serious eye irritation.[1][3] |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact, which can cause irritation.[1][2][3] Double-gloving offers additional protection, especially during prolonged handling or in the event of a breach in the outer glove.[2] |
| Body Protection | A long-sleeved laboratory coat. | Protects the skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood. A dust mask (N95 or equivalent) may be necessary for handling larger quantities of powder. | Minimizes the inhalation of airborne particles, which can cause respiratory irritation.[1][4] |
Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Designated Area : All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[1][4]
-
PPE Donning : Before entering the designated area, don the required PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection.
-
Weighing : Use a tared weigh boat or paper. Avoid creating dust clouds by handling the material gently.
-
Cleaning : After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
Dissolution and Transfer
-
Solvent Addition : Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Mixing : Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, do so in a well-ventilated area and monitor the process closely.
-
Transfer : When transferring the solution, use a pipette or a funnel to prevent spills.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: Decision workflow for PPE selection based on the handling task.
Emergency Procedures: Spill and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
Spill Response
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE : Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment : For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne. For a liquid spill, use absorbent pads to contain the spill.[5]
-
Cleanup : Carefully scoop the absorbed material into a designated hazardous waste container.[5]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal : All materials used for cleanup must be disposed of as hazardous waste.[5]
Exposure Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Disposal Plan
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4]
-
Waste Segregation : All waste materials, including the compound itself, contaminated PPE (gloves, weigh paper, etc.), and cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4]
-
Container Labeling : The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Storage : Store the waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[4]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the integrity of your research. A culture of safety is a cornerstone of scientific excellence.
References
-
2-(6-(((Benzhydryloxy)carbonyl)amino)-9H-purin-9-yl)acetic acid - Carl ROTH Safety Data Sheet. Carl ROTH. [Link]
-
Human Health Risk Assessment for 6-Benzyladenine Technical (Manufacturing-Use Pro - Regulations.gov. Regulations.gov. [Link]
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Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. University of Nevada, Reno. [Link]
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In-silico ADME and toxcity studies of some novel indole derivatives - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science. [Link]
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ACETIC ACID | Occupational Safety and Health Administration - OSHA. Occupational Safety and Health Administration. [Link]
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Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. Princeton University. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Lab Manager. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
